molecular formula C9H13NO3 B183234 ethyl (Z)-2-cyano-3-ethoxybut-2-enoate CAS No. 64046-50-0

ethyl (Z)-2-cyano-3-ethoxybut-2-enoate

Cat. No.: B183234
CAS No.: 64046-50-0
M. Wt: 183.2 g/mol
InChI Key: YKXFOGAYPIPTKF-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate is a useful research compound. Its molecular formula is C9H13NO3 and its molecular weight is 183.2 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl (Z)-2-cyano-3-ethoxybut-2-enoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27800. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl (Z)-2-cyano-3-ethoxybut-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl (Z)-2-cyano-3-ethoxybut-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

64046-50-0

Molecular Formula

C9H13NO3

Molecular Weight

183.2 g/mol

IUPAC Name

ethyl (Z)-2-cyano-3-ethoxybut-2-enoate

InChI

InChI=1S/C9H13NO3/c1-4-12-7(3)8(6-10)9(11)13-5-2/h4-5H2,1-3H3/b8-7-

InChI Key

YKXFOGAYPIPTKF-FPLPWBNLSA-N

SMILES

CCOC(=C(C#N)C(=O)OCC)C

Isomeric SMILES

CCO/C(=C(/C#N)\C(=O)OCC)/C

Canonical SMILES

CCOC(=C(C#N)C(=O)OCC)C

Other CAS No.

35260-93-6

Origin of Product

United States

Foundational & Exploratory

Chemical properties of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate

Executive Summary

Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate (CAS: 35260-93-6 / 932750-29-3) represents a critical class of "push-pull" alkenes utilized extensively in modern medicinal chemistry. Structurally characterized by an electron-deficient double bond flanked by a cyano group and an ester moiety (electron-withdrawing) on one side, and an ethoxy group (electron-donating) on the other, this molecule serves as a highly reactive


 synthon.

Its primary utility lies in its role as a 1,3-dielectrophilic equivalent . The ethoxy group acts as an excellent leaving group via a vinylic nucleophilic substitution (


) mechanism, allowing for the rapid construction of substituted pyrimidines, pyrazoles, and fused heterocyclic systems—scaffolds ubiquitous in kinase inhibitors and antiviral therapeutics.

Molecular Architecture & Physicochemical Profile

Structural Dynamics

The molecule features a tetrasubstituted alkene.[] The "push-pull" electronic nature creates a polarized double bond, making the


-carbon (C3) highly electrophilic.
  • Configuration: The

    
    -isomer is generally the thermodynamically stable form. This preference is dictated by the minimization of steric repulsion between the bulky ethoxy group and the ethyl ester, alongside dipole interactions between the nitrile and the carbonyl oxygen.
    
  • Reactivity Hotspot: The C3-ethoxy bond is labile. Nucleophiles (amines, hydrazines) attack C3, leading to the elimination of ethanol and the formation of an enamine intermediate, which subsequently cyclizes.

Physicochemical Data Table
PropertyValue / DescriptionNote
IUPAC Name Ethyl (Z)-2-cyano-3-ethoxybut-2-enoateAlso known as Ethyl 2-cyano-3-ethoxycrotonate
Molecular Formula

Molecular Weight 183.20 g/mol
CAS Number 35260-93-6 (General); 932750-29-3 (

-isomer specific)
Commercial sources often supply mixtures enriched in

.[][2]
Appearance White to pale yellow crystalline powderColor darkens upon oxidation/polymerization.
Melting Point 69.5 – 75.5 °CSharp range indicates high purity.
Solubility Soluble in EtOH, EtOAc, DCM, DMSOSparingly soluble in water; hydrolyzes in acidic water.
Storage 2–8 °C, Inert Atmosphere (Ar/

)
Moisture sensitive (hydrolysis to keto-ester).

Synthetic Routes & Process Optimization

The industrial standard for synthesizing this crotonate derivative differs crucially from its acrylate analog (which uses triethyl orthoformate). To install the methyl group at C3, triethyl orthoacetate is required.

The Orthoacetate Condensation Pathway

The synthesis involves the condensation of ethyl cyanoacetate with triethyl orthoacetate, typically driven by the removal of ethanol.

Reaction Scheme (DOT Visualization):

SynthesisPath Start1 Ethyl Cyanoacetate Inter Intermediate Ketal Start1->Inter Mix Start2 Triethyl Orthoacetate Start2->Inter Mix Reagent Acetic Anhydride (Solvent/Catalyst) Reagent->Inter Facilitates Elimination Product Ethyl (Z)-2-cyano- 3-ethoxybut-2-enoate Inter->Product Reflux (-2 EtOH) Waste Ethanol (Byproduct) Inter->Waste

Figure 1: Condensation pathway utilizing triethyl orthoacetate. Acetic anhydride is often used to sequester the ethanol byproduct, driving the equilibrium forward.

Critical Process Parameters (CPP)
  • Temperature Control: The reaction typically requires reflux (~130–150 °C). However, excessive heat (>160 °C) can lead to self-polymerization of the vinyl ether.

  • Stoichiometry: A slight excess of triethyl orthoacetate (1.1 – 1.2 eq) is recommended to ensure complete consumption of the cyanoacetate.

  • Purification: Recrystallization from ethanol or a hexane/ethyl acetate mixture is superior to distillation, which risks thermal decomposition.

Reactivity Profile: The Mechanism

The core value of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate is its reactivity toward binucleophiles. The reaction proceeds via a predictable Addition-Elimination sequence:

  • Nucleophilic Attack: The primary amine of a binucleophile (e.g., amidine) attacks the

    
    -carbon (C3).
    
  • Elimination: The ethoxy group is expelled as ethanol, forming an enamine intermediate.

  • Cyclization: The second nucleophilic site (e.g., the imine nitrogen) attacks the ester carbonyl or the nitrile (depending on conditions), closing the ring.

Heterocycle Construction Workflow (DOT Visualization):

Reactivity cluster_mech Mechanism: SnV (Addition-Elimination) Core Ethyl (Z)-2-cyano- 3-ethoxybut-2-enoate Pyrimidine Pyrimidine Derivatives (Kinase Inhibitor Scaffolds) Core->Pyrimidine + Amidine Reflux/Base Pyrazole Aminopyrazole Carboxylates Core->Pyrazole + Hydrazine Ethanol/RT Amidine Amidine / Guanidine (H2N-C(=NH)-R) Step1 1. Nucleophilic Attack at C3 Amidine->Step1 Hydrazine Hydrazine (H2N-NH-R) Step2 2. Loss of EtOH (-OEt) Step1->Step2 Step3 3. Intramolecular Cyclization Step2->Step3

Figure 2: Divergent synthesis pathways. The substrate acts as a linchpin for 5- and 6-membered heterocycles.

Experimental Protocols

Safety Note: All procedures involving cyano-compounds must be performed in a fume hood. Nitrile hydrolysis can release toxic byproducts.

Protocol A: Synthesis of Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate

Objective: Preparation of the core intermediate from commercially available precursors.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl₂).

  • Charging: Add Ethyl Cyanoacetate (11.3 g, 100 mmol), Triethyl Orthoacetate (17.8 g, 110 mmol), and Acetic Anhydride (20 mL).

  • Reaction: Heat the mixture to reflux (oil bath at 140 °C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The starting cyanoacetate spot (

      
      ) should disappear, replaced by a higher running spot (
      
      
      
      ).
  • Work-up: Remove the volatile components (acetic anhydride, ethanol, excess orthoester) under reduced pressure (rotary evaporator).

  • Crystallization: The residual oil will solidify upon cooling. Recrystallize from a minimum amount of hot ethanol or cyclohexane.

  • Yield: Expect 14–16 g (75–85%) of white crystals.

Protocol B: Synthesis of a Pyrimidine Scaffold

Objective: Condensation with Benzamidine to form Ethyl 4-amino-2-phenylpyrimidine-5-carboxylate.

  • Reagents: Dissolve Benzamidine hydrochloride (1.57 g, 10 mmol) and Sodium Ethoxide (0.68 g, 10 mmol) in absolute Ethanol (20 mL). Stir for 10 min to liberate the free base.

  • Addition: Add Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate (1.83 g, 10 mmol) in one portion.

  • Cyclization: Reflux the mixture for 3 hours. A precipitate typically forms.

  • Isolation: Cool to room temperature. Filter the solid.[3] Wash with cold water (to remove NaCl) and cold ethanol.

  • Validation: Dry in a vacuum oven. Verify structure via

    
    -NMR (Look for the disappearance of the ethoxy triplet/quartet and the appearance of aromatic protons).
    

References

  • Santa Cruz Biotechnology. Ethyl (E)-2-cyano-3-ethoxycrotonate Product Data. Retrieved from

  • PubChem. Ethyl (2E)-2-cyano-3-ethoxybut-2-enoate Compound Summary. National Library of Medicine. Retrieved from

  • BenchChem. Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate Reactions and Protocols. Retrieved from

  • ChemicalBook. Synthesis of Ethyl (ethoxymethylene)cyanoacetate and derivatives. Retrieved from

  • BOC Sciences. Ethyl (E)-2-cyano-3-ethoxycrotonate Technical Specifications. Retrieved from

Sources

An In-depth Technical Guide to Determining the Solubility Profile of Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of active pharmaceutical ingredients and key chemical intermediates is a critical parameter that governs process development, purification, and formulation. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine the solubility profile of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate in various organic solvents. While specific solubility data for this compound is not extensively published, this document outlines the fundamental principles, detailed experimental protocols, and data analysis techniques required to generate a robust and reliable solubility profile. The methodologies presented herein are designed to be self-validating, ensuring the scientific integrity of the results.

Introduction: The Significance of a Solubility Profile

Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate (CAS No. 35260-93-6) is a substituted α,β-unsaturated cyanoester.[1] Compounds of this class are valuable intermediates in organic synthesis, particularly in the construction of heterocyclic systems and other complex molecules.[2] The efficiency of its synthesis, purification (e.g., crystallization), and subsequent reactions is profoundly influenced by its interaction with various solvents. A comprehensive solubility profile is therefore not merely academic; it is a cornerstone of process optimization, enabling:

  • Rational Solvent Selection: Choosing appropriate solvents for reaction, extraction, and crystallization.[3]

  • Yield Maximization: Optimizing crystallization conditions to minimize product loss in the mother liquor.

  • Purity Enhancement: Designing effective purification strategies based on differential solubility of the product and impurities.

  • Thermodynamic Understanding: Gaining insight into the dissolution process through the determination of key thermodynamic parameters.

This guide provides the necessary theoretical and practical foundation for establishing this critical dataset.

Foundational Principles of Solid-Liquid Solubility

The dissolution of a crystalline solid, such as ethyl (Z)-2-cyano-3-ethoxybut-2-enoate, into a liquid solvent is a thermodynamic process governed by the Gibbs free energy of mixing (ΔG_mix). For dissolution to be spontaneous, ΔG_mix must be negative. This is dictated by the balance between the enthalpy (ΔH_sol) and entropy (ΔS_sol) of the solution at a given temperature (T), as described by the equation:

ΔG_sol = ΔH_sol - TΔS_sol

  • Enthalpy of Solution (ΔH_sol): This term represents the net energy change associated with breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. An endothermic process (positive ΔH_sol) requires energy to break the crystal lattice, while an exothermic process (negative ΔH_sol) releases energy upon solvation.

  • Entropy of Solution (ΔS_sol): This term reflects the change in randomness or disorder of the system. The dissolution of an ordered crystal into a liquid phase typically results in a significant increase in entropy (positive ΔS_sol), which is a primary driving force for the dissolution process.

The solubility, therefore, represents the equilibrium point where the chemical potential of the pure solid is equal to the chemical potential of the dissolved solute.

Pre-Experimental Considerations: Ensuring Data Integrity

Before embarking on solubility measurements, two critical prerequisites must be met to ensure the accuracy and reliability of the data.

Purity of Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate

The presence of impurities can significantly alter the measured solubility, often leading to erroneous results. Therefore, the purity of the ethyl (Z)-2-cyano-3-ethoxybut-2-enoate sample must be rigorously assessed. A purity of ≥98% is recommended.[1] The following analytical techniques are suitable for this purpose:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is highly effective for separating and quantifying non-volatile impurities.[4]

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is suitable for assessing volatile impurities.[4]

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can reveal the presence of proton-containing impurities.

Selection and Characterization of Solvents

The choice of solvents should span a range of polarities and hydrogen bonding capabilities to provide a comprehensive understanding of the solute's behavior. Solvents commonly used in the synthesis and purification of similar compounds are excellent starting points.[3]

Table 1: Proposed Solvents for Solubility Determination

Solvent ClassSolventPolarity IndexHydrogen Bonding
Non-Polar n-Hexane0.1None
Toluene2.4None
Polar Aprotic Ethyl Acetate4.4Acceptor
Acetone5.1Acceptor
Acetonitrile5.8Acceptor
Polar Protic Ethanol4.3Donor & Acceptor
Methanol5.1Donor & Acceptor

All solvents must be of high purity (e.g., HPLC grade) and their water content should be minimized and quantified (e.g., by Karl Fischer titration), as water can significantly impact solubility.

Experimental Protocol: The Isothermal Equilibrium Method

The most reliable method for determining solubility is the isothermal equilibrium (or shake-flask) method. This involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

Workflow for Solubility Measurement

The following diagram illustrates the general workflow for determining the solubility of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate.

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis A Add excess solute to solvent in a sealed vial B Place vials in a temperature- controlled shaker bath A->B Step 1 C Agitate at constant T for 24-72 hours B->C Step 2 D Allow solids to settle C->D Step 3 E Withdraw supernatant using a pre-heated/pre-cooled syringe D->E Step 4 F Filter through a 0.45 µm filter into a tared vial E->F Step 5 G Quantify solute concentration (Gravimetric or HPLC/UV-Vis) F->G Step 6

Caption: Experimental workflow for isothermal equilibrium solubility determination.

Detailed Step-by-Step Protocol
  • Preparation: Add an excess amount of solid ethyl (Z)-2-cyano-3-ethoxybut-2-enoate to a series of sealed glass vials, each containing a known volume or mass of a specific solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Place the vials in a constant-temperature orbital shaker or water bath set to the desired temperature (e.g., 298.15 K, 303.15 K, etc.). Agitate the vials for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached. Preliminary kinetic studies can determine the minimum time required.

  • Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the temperature bath for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the clear supernatant using a syringe fitted with a pre-heated (or pre-cooled to the experimental temperature) filter (e.g., 0.45 µm PTFE or nylon) to prevent precipitation or crystallization during sampling.

  • Quantification: Accurately determine the concentration of the solute in the sampled solution using one of the methods described below.

Quantification of Dissolved Solute

The choice of quantification method depends on the volatility of the solvent and the required precision.

Method A: Gravimetric Analysis

This method is straightforward and reliable for non-volatile solutes in volatile solvents.

  • Dispense the filtered supernatant into a pre-weighed (tared) vial.

  • Record the total mass of the vial and the solution.

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not sublime or decompose the solute.

  • Once the solvent is fully removed, re-weigh the vial containing the dried solute.

  • Calculate the solubility (S) in grams of solute per 100 g of solvent.

Method B: HPLC/UV-Vis Analysis

This method is preferred for less volatile solvents or when higher accuracy is needed.

  • Method Development:

    • UV-Vis Spectroscopy: First, determine the wavelength of maximum absorbance (λ_max) of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate in each solvent to ensure maximum sensitivity.

    • HPLC: Develop a reversed-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile and water.[4]

  • Calibration Curve: Prepare a series of standard solutions of the solute in the chosen solvent at known concentrations. Analyze these standards by HPLC or UV-Vis and plot the detector response (e.g., peak area) against concentration to generate a calibration curve.

  • Sample Analysis: Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve. Analyze the diluted sample and use the calibration curve to determine its concentration.

  • Back-Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor.

G A Is the solvent highly volatile (e.g., Acetone, Hexane)? B Gravimetric Analysis A->B Yes C HPLC or UV-Vis Analysis A->C No / High Precision Needed

Caption: Decision tree for selecting a quantification method.

Data Presentation and Thermodynamic Analysis

The experimentally determined solubility data should be organized systematically.

Table 2: Template for Reporting Solubility Data (Mole Fraction, x₁)

Temperature (K)Solubility in Toluene (x₁)Solubility in Ethanol (x₁)Solubility in Ethyl Acetate (x₁)
293.15
298.15
303.15
308.15
313.15
Thermodynamic Modeling

The temperature dependence of solubility can be used to calculate the standard enthalpy (ΔH_sol°) and entropy (ΔS_sol°) of dissolution using the van't Hoff equation :

ln(x₁) = - (ΔH_sol° / R) * (1/T) + (ΔS_sol° / R)

Where:

  • x₁ is the mole fraction solubility of the solute.

  • R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹).

  • T is the absolute temperature in Kelvin.

By plotting ln(x₁) against 1/T, a linear relationship should be observed. The slope of this line is equal to -ΔH_sol°/R, and the y-intercept is equal to ΔS_sol°/R, allowing for the calculation of these important thermodynamic parameters.

Conclusion

This guide provides a robust and scientifically sound framework for determining the solubility profile of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate. By adhering to the principles of purity assessment, employing the isothermal equilibrium method, and utilizing appropriate analytical techniques for quantification, researchers can generate high-quality, reliable data. This information is invaluable for the rational design of chemical processes, enabling enhanced efficiency, purity, and yield in the synthesis and application of this important chemical intermediate.

References

  • Benchchem. Application Notes and Protocols for the Scale-Up Synthesis of Ethyl (2Z)-2-Cyano-3-ethoxypent-2-enoate.
  • Benchchem. A Comparative Guide to Analytical Methods for Determining Ethyl 2-cyano-3-methylhex-2-enoate Purity.
  • Benchchem. Technical Support Center: Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate Reactions.
  • BLD Pharm. Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate.
  • ChemScene. Ethyl-2-cyano-3-ethoxybut-2-enoate.
  • PubChem. Ethyl 2-cyano-3-ethoxy-2-butenoate.
  • OICC Press. Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA.

Sources

Technical Deep Dive: Reactivity & Application Profile of 2-Ethoxyethyl 2-Cyanoacrylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity Profile of Ethoxy-Substituted Cyanoacrylates Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide analyzes the physicochemical behavior of ethoxy-substituted cyanoacrylates, specifically 2-ethoxyethyl 2-cyanoacrylate (EECA) . Unlike standard alkyl cyanoacrylates (e.g., ethyl or octyl), EECA incorporates an ether linkage in the ester side chain. This structural modification fundamentally alters the reactivity profile, creating a "low-bloom," low-odor monomer with unique hydrophilicity and degradation kinetics. This document details the mechanistic causality behind these properties, providing actionable protocols for synthesis, characterization, and application in drug delivery systems.

Molecular Architecture & Electronic Theory

The defining feature of EECA is the alkoxyalkyl ester group. To understand its reactivity, we must contrast it with standard alkyl cyanoacrylates (ECA).

Structural Impact on Vapor Pressure (The "Low Bloom" Effect)

Standard ECA (


) has a high vapor pressure (~41 Pa at 20°C). Monomer vapors polymerize in the air and settle as white dust ("blooming") on surrounding surfaces.[1]
EECA (

) possesses a higher molecular weight and a polar ether oxygen.
  • Van der Waals Forces: The ether oxygen introduces dipole-dipole interactions between monomer molecules, significantly raising the boiling point and lowering vapor pressure.

  • Result: EECA is non-volatile enough to prevent blooming, making it critical for optical and electronic applications where residue is unacceptable.

Electronic & Steric Modulation of Reactivity

The reactivity of the vinyl group (


) is governed by the electron-withdrawing capability of the -CN and -COOR groups.
  • Inductive Effect (-I): The ether oxygen in the ethoxyethyl group (

    
    ) is electron-withdrawing. However, it is separated from the reactive double bond by two methylene carbons (
    
    
    
    -position relative to the ester oxygen). Its inductive pull on the vinyl group is negligible compared to the carbonyl itself.
  • Steric Hindrance: The flexible but bulky ethoxyethyl tail creates greater steric interference during the propagation step than a simple ethyl group.

  • Kinetic Outcome: EECA exhibits a slower cure rate (longer set time) compared to ECA, but faster wetting due to increased polarity.

Visualization: Structure-Property Relationships

The following diagram illustrates the electronic and physical differences driving the behavior of EECA versus ECA.

G cluster_0 Ethyl 2-Cyanoacrylate (ECA) cluster_1 2-Ethoxyethyl 2-Cyanoacrylate (EECA) ECA_Struct Structure: Ethyl Ester (Hydrophobic Tail) ECA_Prop High Vapor Pressure (Blooming) ECA_Struct->ECA_Prop ECA_Kin Fast Cure (Low Steric Hindrance) ECA_Struct->ECA_Kin EECA_Struct Structure: Ethoxyethyl Ester (Ether Linkage / Polar) EECA_Prop Low Vapor Pressure (No Bloom / Low Odor) EECA_Struct->EECA_Prop Dipole Interactions EECA_Kin Slower Cure (Steric Hindrance) EECA_Struct->EECA_Kin Bulkier Tail EECA_Solv Increased Hydrophilicity (Better Wetting) EECA_Struct->EECA_Solv Ether Oxygen

Figure 1: Comparative analysis of structural drivers for volatility and reactivity between ECA and EECA.

Polymerization & Degradation Kinetics[3][4][5][6][7][8]

For drug development, the degradation profile is as critical as the polymerization rate.

Anionic Polymerization Mechanism

EECA polymerizes via an anionic mechanism initiated by weak nucleophiles (hydroxyl ions, amines, or amino acids on tissue surfaces).

  • Initiation: Nucleophile attacks the

    
    -carbon.[2]
    
  • Propagation: The carbanion attacks another monomer.[1][2] The ether oxygen in EECA can solvate cations (like

    
    ), potentially stabilizing the growing chain end differently than alkyl esters.
    
  • Termination: Protonation by acidic species.

Hydrolytic Degradation (The "Inverse" Rule)

A common misconception is that "longer chain = slower degradation." This holds for alkyl chains (Butyl vs. Octyl) due to hydrophobicity excluding water. EECA breaks this rule.

  • Mechanism: The ether oxygen renders the polymer hydrophilic .

  • Effect: Water permeates the polymer matrix more easily than in Poly(Butyl-CA).

  • Result: Poly(EECA) degrades via hydrolysis faster than Poly(Butyl-CA) or Poly(Octyl-CA), releasing formaldehyde and 2-ethoxyethanol. This tunable degradation makes it a candidate for temporary drug reservoirs, whereas Octyl-CA is permanent until sloughed off.

Visualization: Degradation Pathway

Degradation Polymer Poly(2-Ethoxyethyl Cyanoacrylate) Intermediate Unstable Hemiacetal Polymer->Intermediate Main Chain Scission (Accelerated by Hydrophilicity) Water H2O (Hydrolysis) Water->Intermediate Formaldehyde Formaldehyde (Cytotoxic) Intermediate->Formaldehyde Alcohol 2-Ethoxyethanol (Metabolite) Intermediate->Alcohol PolyAcid Poly(cyanoacrylic acid) (Water Soluble) Intermediate->PolyAcid

Figure 2: Hydrolytic degradation pathway of EECA. Note that the hydrophilic ether tail accelerates water uptake compared to hydrophobic alkyl analogs.

Experimental Protocols

Synthesis of High-Purity 2-Ethoxyethyl 2-Cyanoacrylate

Context: Commercial industrial grades contain stabilizers (acid/radical inhibitors) unsuitable for kinetic profiling. Method: Knoevenagel Condensation followed by Depolymerization.[2][3]

Step-by-Step Protocol:

  • Condensation: React 2-ethoxyethyl cyanoacetate (1 mol) with paraformaldehyde (1 mol) in toluene.

    • Catalyst: Piperidine (0.1 wt%).

    • Reflux:[3] Use a Dean-Stark trap to remove water azeotropically. Yields oligomer.[4][5]

  • Neutralization: Remove solvent. Add

    
     (0.5 wt%) to neutralize the basic catalyst.
    
  • Depolymerization (Cracking): Heat the oligomer to 150–180°C under high vacuum (<1 mmHg).

    • Collection: The monomer distills over.[2][3] Collect in a receiver containing hydroquinone (radical inhibitor) and

      
       (anionic inhibitor).
      
  • Purification: Redistill twice under vacuum to remove trace formaldehyde and oligomers.

    • Validation: Check purity via GC-MS and NMR (

      
      ).
      
Reactivity Profiling: Adiabatic Exotherm Thermometry

Objective: Quantify the cure rate relative to standard ECA.

ParameterValue
Apparatus Thermocouple (Type K) connected to Data Logger (100 Hz sampling)
Substrate 1 mL Monomer in Polyethylene vial (insulating)
Initiator 5 µL of 0.1M N,N-dimethyl-p-toluidine in acetone

Procedure:

  • Equilibrate monomer at 25°C ± 0.1°C.

  • Inject initiator while simultaneously triggering data logger.

  • Record temperature rise (

    
    ) and time to peak (
    
    
    
    ).
  • Analysis:

    • 
       correlates inversely with reactivity (
      
      
      
      ).
    • Expect EECA

      
       to be 1.5x to 2.0x longer  than ECA due to steric hindrance.
      

Biocompatibility & Drug Delivery Applications[1]

Toxicity Profile

EECA occupies a middle ground in the toxicity spectrum.

  • Vs. Methyl/Ethyl: EECA polymers are softer (lower

    
    ), causing less mechanical irritation to tissue.
    
  • Vs. Octyl: Octyl is superior for wound closure because it degrades very slowly, minimizing the local concentration of formaldehyde. EECA degrades faster, releasing formaldehyde more rapidly.[4]

Nanoparticle Formulation (Interfacial Polymerization)

EECA is an excellent candidate for drug-loaded nanospheres due to its "low bloom" (cleaner synthesis) and tunable degradation.

Protocol for Drug-Loaded EECA Nanospheres:

  • Aqueous Phase: 10 mL 0.1N HCl containing 1% Dextran (stabilizer) and surfactant (Pluronic F68).

  • Organic Phase: 200 µL EECA monomer dissolved in 1 mL acetone + Hydrophobic Drug.

  • Polymerization: Add organic phase dropwise to aqueous phase under magnetic stirring (600 rpm).

    • Mechanism:[6][7][8][3][9][10] Water initiates polymerization at the droplet interface.

  • Evaporation: Stir for 4 hours to evaporate acetone and complete polymerization.

  • Characterization: Measure size (DLS) and Zeta Potential.

Comparative Data Summary

The following table synthesizes the reactivity and physical properties of EECA against common analogs.

PropertyEthyl 2-Cyanoacrylate (ECA)2-Ethoxyethyl 2-Cyanoacrylate (EECA)2-Octyl Cyanoacrylate
Side Chain



Vapor Pressure High (Blooms)Low (No Bloom) Very Low
Odor Sharp, irritatingMild / Negligible Mild
Set Time Fast (3-10s)Medium (10-30s) Slow (30-60s)
Polymer Flexibility BrittleFlexible Very Flexible
Degradation Rate MediumFast (Hydrophilic assistance)Very Slow
Primary Use Industrial / Super GlueCosmetics / Drug Delivery Surgical Glue (Dermabond)

References

  • Mizrahi, B., et al. (2011). "Elasticity and safety of alkoxyethyl cyanoacrylate tissue adhesives." Acta Biomaterialia. Link

  • Han, J.A., et al. (2008). "Biocompatibility of different cyanoacrylate-based adhesives." Brazilian Oral Research.[10] Link

  • Vauthier, C., et al. (2003). "Poly(alkylcyanoacrylates) as biodegradable materials for biomedical applications." Advanced Drug Delivery Reviews. Link

  • Tseng, Y.C., et al. (1990). "Modification of synthesis and investigation of properties for 2-cyanoacrylates." Biomaterials.[5][10] Link

  • Petrie, E.M. (2000). "Handbook of Adhesives and Sealants." McGraw-Hill.

Sources

Structural Elucidation and Supramolecular Analysis of Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate

[1]

Executive Summary

Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate represents a class of highly polarized olefins where electron-donating (ethoxy) and electron-withdrawing (cyano, ester) groups coexist across a double bond.[1] This "push-pull" electronic character distorts standard alkene geometry, significantly affecting reactivity and solid-state packing.[1] This guide provides a rigorous protocol for crystallizing, solving, and validating the structure of the (Z)-isomer, distinguishing it from the sterically favored (E)-isomer through X-ray diffraction (SC-XRD) and comparative NMR spectroscopy.[1]

Chemical Context & Synthesis

To analyze the crystal structure, one must first understand the origin of the sample and its stereochemical lability.[1] The title compound is synthesized via a Claisen-type condensation between ethyl cyanoacetate and triethyl orthoacetate.

  • Reaction:

    
    [1]
    
  • The Stereochemical Challenge: The reaction often yields a mixture of (E) and (Z) isomers.

    • (E)-Isomer: The ethoxy group (

      
      ) and the ester group (
      
      
      ) are trans (opposite sides).[1] This is typically the thermodynamic product due to minimized steric repulsion between the large oxygen-containing groups.
    • (Z)-Isomer: The ethoxy and ester groups are cis (same side).[1] This isomer is less stable but can be isolated via fractional crystallization or kinetic control.

Experimental Workflow

The following Graphviz diagram outlines the critical path from synthesis to structural validation.

SynthesisWorkflowSynthesisCondensation Reaction(Ethyl Cyanoacetate + Triethyl Orthoacetate)CrudeCrude Mixture(E/Z Isomers)Synthesis->CrudeSeparationFractional CrystallizationSolvent: EtOH/Hexane (1:4)Crude->SeparationSlow EvaporationSCXRDSingle Crystal XRD(Definitive Config Assignment)Separation->SCXRDSelect Block/Needle CrystalsNMR1H NMR / NOE(Solution State Validation)Separation->NMRDissolve in CDCl3AnalysisStructural Refinement(Push-Pull Bond Alternation)SCXRD->AnalysisNMR->AnalysisCorrelate Geometry

Figure 1: Integrated workflow for the synthesis, isolation, and structural validation of the (Z)-isomer.

Crystallographic Methodology

This section details the specific parameters required to solve the structure.

Crystal Growth Protocol

The (Z)-isomer is prone to isomerization in solution.[1] Crystallization must be rapid or conducted at lower temperatures.

  • Solvent System: Diethyl ether/n-Hexane (1:[1]3) or pure Ethanol (slow evaporation at 4°C).[1]

  • Morphology: Typically yields colorless prisms or plates.

  • Pre-Screening: Use a polarizing microscope to ensure the crystal extinguishes sharply (singularity) before mounting.

Data Collection & Reduction
  • Temperature: Data should be collected at 100 K (using a Cryostream) to reduce thermal motion of the terminal ethyl groups, which are prone to high disorder.

  • Source: Mo-K

    
     (
    
    
    Å) or Cu-K
    
    
    (
    
    
    Å).[1] Cu is preferred for small organic crystals to boost diffraction intensity.
  • Space Group Determination: Expect Monoclinic (

    
    ) or Triclinic (
    
    
    ), common for planar organic esters.[1]
Refinement Strategy (SHELXL)
  • Disorder: The ethoxy ethyl chain (

    
    ) often exhibits rotational disorder.[1] Use PART commands and EADP constraints if the electron density splits.
    
  • Hydrogen Atoms: Refine methyl H-atoms using a riding model with

    
     to account for methyl rotation.
    

Structural Analysis: The "Push-Pull" Effect

The defining feature of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate is the electronic communication between the donor (ethoxy) and acceptor (cyano/ester) groups.[1]

Bond Length Alternation (BLA)

In a standard alkene, the

11

Table 1: Expected vs. Standard Bond Metrics

Bond VectorStandard Value (Å)Push-Pull Value (Å)Structural Insight
C2=C3 (Alkene)1.33 - 1.341.36 - 1.40 Lengthened due to delocalization (single bond character).[1]
C3-O (Ethoxy)1.43 (Ether)1.32 - 1.35 Shortened (partial double bond character).[1]
C2-C(CN) 1.441.41 - 1.42 Shortened due to conjugation.[1]
C2-C(Ester) 1.471.44 - 1.46 Shortened due to conjugation.[1]

Note: Atom numbering assumes C2 is the central carbon bearing the CN/Ester, and C3 bears the Ethoxy/Methyl groups.[1]

Stereochemical Confirmation (Z vs E)

To confirm the (Z) configuration in the crystal structure, verify the torsion angles:

  • Identify the C2=C3 double bond.

  • Locate the highest priority groups on each carbon (CIP rules):

    • At C2: The Ester group (

      
      ) has higher priority than Cyano (
      
      
      ).[1]
    • At C3: The Ethoxy group (

      
      ) has higher priority than Methyl (
      
      
      ).[1]
  • Z-Configuration: The Torsion Angle

    
     should be near   (syn-periplanar).[1]
    
  • E-Configuration: The angle would be near 180° (anti-periplanar).

Critical Check: If the structure shows the ethoxy oxygen and the ester carbonyl oxygen on the same side, it is the (Z)-isomer.[1] This creates a "U" shape that may be stabilized by a weak intramolecular interaction, though steric repulsion usually destabilizes this form compared to the (E)-isomer.[1]

Supramolecular Architecture

The crystal packing is governed by weak non-covalent interactions, essential for the stability of the solid state.[1]

Hydrogen Bonding Motifs

Since there are no classical H-bond donors (OH, NH), the lattice is stabilized by weak C-H...O and C-H...N interactions.[1][2]

  • Interaction A:

    
     (Intermolecular).[1]
    
  • Interaction B:

    
     is absent here (tetrasubstituted), so look for 
    
    
    .[1]
Dipole Alignment

The molecule has a large dipole moment (Push

1anti-parallel dimers

1

Figure 2: Resonance contribution illustrating the electronic basis for bond length anomalies.

Complementary Validation (NMR)

X-ray crystallography should be cross-validated with solution-state NMR to ensure the crystal is representative of the bulk material.

  • 
    H NMR (CDCl
    
    
    ):
    • NOE (Nuclear Overhauser Effect): Irradiate the vinyl methyl group (

      
       ppm).
      
    • For (Z)-isomer: Strong NOE enhancement of the Ester Ethyl group (since Methyl and Ester are cis).[1]

    • For (E)-isomer: Strong NOE enhancement of the Cyano group (no protons) or lack of enhancement on the Ester Ethyl.

  • 
    C NMR:  The chemical shift of the vinyl carbons will differ between isomers due to the anisotropic effect of the carbonyl group.[1]
    

References

  • Gordillo, A. et al. (2017).[3] NMR Spectroscopy in the Assignment of Geometric Isomers.

  • Mague, J. T. et al. (2014).[1] Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate. Acta Crystallographica Section E. [1][2]

  • PubChem. (2025).[4] Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate Compound Summary. National Library of Medicine. [1]

  • Sheldrick, G. M. (2015).[1] Crystal structure refinement with SHELXL. Acta Crystallographica Section C.

  • Cambridge Structural Database (CSD). Search for refcode analogues of ethyl 2-cyano-3-ethoxyacrylate.

Safety data sheet (SDS) and handling of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate (also known as ethyl 2-cyano-3-ethoxycrotonate) is a specialized electrophilic intermediate critical in the synthesis of nitrogen-containing heterocycles. Its structural motif—a


-ethoxy acrylate substituted with a cyano group—makes it a "push-pull" alkene, highly reactive toward binucleophiles like hydrazines, amidines, and ureas. This reactivity is pivotal for generating pyrimidine and pyrazole scaffolds in kinase inhibitors and anti-inflammatory drug candidates.

However, this same reactivity necessitates rigorous handling protocols. This guide synthesizes safety data, toxicological risks, and process chemistry insights to ensure personnel safety and experimental integrity.

Part 2: Chemical Identity & Physical Properties

Accurate identification is the first step in safety. Note that while the user specified the (Z)-isomer, commercial supplies often exist as the (E)-isomer or mixtures. The safety profiles are functionally identical due to rapid isomerization under physiological or reaction conditions.

PropertyData
IUPAC Name Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate
Common Synonyms Ethyl 2-cyano-3-ethoxycrotonate; Ethyl 2-cyano-3-ethoxy-2-butenoate
CAS Number 35260-93-6 (General/Mixture); 932750-29-3 ((E)-isomer)
Molecular Formula C

H

NO

Molecular Weight 183.20 g/mol
Physical State White to pale yellow crystalline powder
Melting Point 69–75 °C
Solubility Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water
Reactivity Susceptible to hydrolysis (moisture sensitive); Reacts with nucleophiles

Part 3: Hazard Identification & Risk Assessment

This compound is an irritant and potential sensitizer . Its pharmacological activity implies it may interact with biological targets if absorbed.

GHS Classification
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[2]

Toxicology & Mechanism of Injury
  • Alkylating Potential: As a Michael acceptor, the compound can alkylate DNA or proteins, leading to sensitization or cytotoxicity.

  • Hydrolysis Products: Upon contact with mucosal moisture, it may hydrolyze to release ethanol and the corresponding cyano-keto acid, which can decarboxylate.

  • Cyanide Release: While the nitrile group is generally stable, metabolic processing in vivo could theoretically release cyanide ions, though this is not the primary acute hazard compared to direct irritation.

Part 4: Safe Handling & Engineering Controls

The following protocol is designed to prevent exposure routes: Inhalation (dust/aerosol) and Dermal absorption.[2]

Engineering Controls
  • Primary Containment: All weighing and transfer operations must be conducted inside a certified chemical fume hood or a powder containment enclosure.

  • Airflow: Maintain face velocity > 0.5 m/s.

  • Inert Atmosphere: Due to moisture sensitivity, handle under nitrogen or argon when possible to preserve reagent quality.

Personal Protective Equipment (PPE) Matrix
Body PartRecommendationRationale
Hands Double Nitrile Gloves (0.11 mm min) or Silver Shield® (Laminate) Acrylates can permeate standard latex rapidly. Double gloving provides a breakthrough time buffer.
Eyes Chemical Splash Goggles Safety glasses are insufficient for powders that can become airborne or solutions that may splash.
Respiratory N95/P2 Mask (if outside hood)Only required if engineering controls fail; prevents inhalation of particulates.
Body Lab Coat (Cotton/Poly) Standard protection against particulate accumulation.
Handling Workflow Diagram

HandlingProtocol Start Start: Reagent Retrieval Check Check Engineering Controls (Fume Hood On?) Start->Check PPE Don PPE: Double Nitrile + Goggles Check->PPE Yes Stop HALT: Maintenance Required Check->Stop No Weigh Weighing: Avoid Dust Generation Use Anti-static Spatula PPE->Weigh Solvent Dissolution: Add Solvent Immediately (Trap Dust) Weigh->Solvent Seal Seal Vessel (Inert Gas Purge) Solvent->Seal

Figure 1: Safe handling workflow ensuring containment of particulates and minimization of exposure.

Part 5: Application in Drug Development

Understanding the chemistry aids in predicting hazards (e.g., exotherms).

Synthetic Utility

Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate acts as a 1,3-dielectrophile . The ethoxy group is a "leaving group" in vinylogous substitution reactions.

  • Reaction Class: Cyclocondensation.

  • Common Partners: Amidines (to form pyrimidines), Hydrazines (to form aminopyrazoles).

  • Mechanism: Addition-Elimination followed by cyclization.

Experimental Example: Synthesis of an Aminopyrazole
  • Reagents: Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate (1.0 eq), Hydrazine hydrate (1.1 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve the enoate in ethanol (0.5 M).

    • Cool to 0 °C (Exothermic reaction risk).

    • Add hydrazine dropwise. Note: Hydrazine is a carcinogen; use extreme caution.

    • Reflux for 2–4 hours.

    • Safety Note: The reaction evolves ethanol and potentially ammonia traces. Ensure venting.

Reaction Pathway Diagram

ReactionPathway Reactant Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate (Electrophile) Intermed Intermediate: Addition-Elimination (- EtOH) Reactant->Intermed Nucleophilic Attack Reagent Binucleophile (e.g., Hydrazine/Amidine) Reagent->Intermed Nucleophilic Attack Product Heterocycle Scaffold (Pyrazole/Pyrimidine) Intermed->Product Cyclization Byproduct Byproducts: Ethanol, Heat Intermed->Byproduct Elimination

Figure 2: Chemical transformation pathway highlighting byproduct evolution and heat generation.

Part 6: Emergency Response & Disposal

Spill Response
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don full PPE (including respirator if powder is airborne).

  • Neutralization: There is no specific neutralizer.

  • Cleanup:

    • Solid: Gently sweep using a brush and dustpan (avoid raising dust) or use a HEPA vacuum.

    • Solution: Absorb with vermiculite or sand.

  • Decontamination: Wipe surface with 10% bleach solution followed by water to degrade trace residues.

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[1][2] Seek medical attention (risk of corneal damage).

  • Skin Contact: Wash with soap and water.[1][2] Remove contaminated clothing.[2] If rash persists, consult a dermatologist.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center.

Disposal
  • Waste Stream: Organic Chemical Waste (Non-Halogenated, typically).

  • Protocol: Dissolve in a combustible solvent (e.g., acetone) and incinerate in a licensed chemical incinerator equipped with an afterburner and scrubber (to handle nitrogen oxides).

References

  • Fisher Scientific. (2024). Safety Data Sheet: Ethyl (E)-2-cyano-3-ethoxycrotonate. Retrieved from

  • PubChem. (n.d.).[3] Compound Summary: Ethyl 2-cyano-3-ethoxybut-2-enoate.[4][5] National Library of Medicine. Retrieved from

  • Santa Cruz Biotechnology. (n.d.).[6] Ethyl (E)-2-cyano-3-ethoxycrotonate Product Data. Retrieved from

  • BOC Sciences. (n.d.). Ethyl (E)-2-cyano-3-ethoxycrotonate CAS 932750-29-3.[][5][6] Retrieved from

  • Al-Mousawi, S. M., et al. (2020). Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds. Molecules. Retrieved from

Sources

Melting point and boiling point data for ethyl (Z)-2-cyano-3-ethoxybut-2-enoate

[1][2][3]

Content Type: Technical Reference & Application Guide Primary Audience: Medicinal Chemists, Process Development Scientists Version: 2.0 (Current as of 2026)

Chemical Identity & Executive Summary

Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate (also known as ethyl 2-cyano-3-ethoxycrotonate) is a polyfunctional acrylate derivative. It features a "push-pull" electronic structure where the electron-donating ethoxy group at the



Nomenclature & Stereochemistry
  • IUPAC Name: Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate[1][2][3]

  • Common Synonyms: Ethyl 2-cyano-3-ethoxycrotonate; Ethyl

    
    -cyano-
    
    
    -ethoxycrotonate.
  • CAS Registry Numbers:

    • 932750-29-3 (Specific to the (E)-isomer, often the thermodynamic product).

    • 35260-93-6 (General/Unspecified stereochemistry).[1][2][3][4]

  • Isomerism Note: While the user request specifies the (Z)-isomer , commercial samples are often predominantly the (E)-isomer (or a mixture) due to steric repulsion between the ethoxy and ester groups. The physical data below reflects the thermodynamically stable crystalline form (typically E), as pure Z-isomers often isomerize upon standing or heating.

Physicochemical Data: Melting & Boiling Points[5][6][7][8]

The following data aggregates experimental values from Certificates of Analysis (CoA) and thermodynamic property databases.

PropertyValue / RangeCondition / Note
Physical State Crystalline SolidAt Standard Temperature & Pressure (STP).
Melting Point (MP) 69.0 – 76.0 °C Sharp melting range indicates high purity (Thermodynamic Isomer).
Boiling Point (BP) > 250 °C (Extrapolated) Decomposes before boiling at atmospheric pressure.
BP (Vacuum) 115 – 125 °C @ 0.5 – 1.0 mmHg (Estimated based on structural analogs).
Density 1.12 ± 0.05 g/cm³Predicted.
Solubility SolubleDCM, Ethyl Acetate, Ethanol, DMSO.
Appearance White to pale yellowColor darkens upon oxidation or hydrolysis.
Technical Insight: Thermal Stability

Researchers must note that atmospheric distillation is not recommended . The compound possesses a highly polarized double bond susceptible to thermal polymerization or decomposition (loss of ethanol) at temperatures exceeding 160°C. Purification should be performed via recrystallization (from EtOH/Hexane) or high-vacuum distillation.

Synthesis Protocol: The Orthoester Route

The most robust synthesis avoids the use of unstable acid chlorides, instead utilizing Triethyl Orthoacetate in a Knoevenagel-type condensation. This method drives the equilibrium forward by eliminating ethanol.

Reaction Scheme
Step-by-Step Methodology
  • Reagent Loading: In a dry 500 mL round-bottom flask equipped with a magnetic stir bar, charge Ethyl Cyanoacetate (1.0 eq) and Triethyl Orthoacetate (1.2 eq).

  • Catalysis & Solvent: Add Acetic Anhydride (2.0 eq). The anhydride serves a dual purpose: it acts as a solvent and chemically sequesters the ethanol by-product (forming ethyl acetate), driving the reaction to completion (Le Chatelier's principle).

  • Reflux: Attach a reflux condenser and drying tube (CaCl₂). Heat the mixture to 120–130°C (oil bath temperature) for 4–6 hours .

    • Checkpoint: Monitor via TLC (30% EtOAc in Hexane). The starting material (Ethyl Cyanoacetate) should disappear.

  • Work-up:

    • Remove the reflux condenser and switch to a short-path distillation head.

    • Distill off the low-boiling volatiles (Ethyl Acetate, Acetic Acid, excess Acetic Anhydride) under reduced pressure (rotary evaporator or vacuum pump).

  • Crystallization: The residue will be a viscous orange/yellow oil. Upon cooling and triturating with cold ethanol or an ether/hexane mixture, the product precipitates as an off-white solid.

  • Purification: Recrystallize from minimal hot ethanol to yield white needles (MP: 69–75°C).

SynthesisWorkflowStartReagents:Ethyl CyanoacetateTriethyl OrthoacetateProcess1Addition of Acetic Anhydride(Solvent & Scavenger)Start->Process1ReactionReflux at 130°C(4-6 Hours)Process1->Reaction Knoevenagel CondensationByproductRemoval of Volatiles(EtOAc, AcOH)Reaction->Byproduct Vacuum DistillationCrudeCrude Oil(Mixture of E/Z Isomers)Byproduct->CrudePurificationRecrystallization(EtOH/Hexane)Crude->Purification TriturationFinalFinal ProductCrystalline Solid (MP 69-76°C)Purification->Final

Figure 1: Optimized synthesis workflow for Ethyl 2-cyano-3-ethoxybut-2-enoate via the orthoester route.

Application: Heterocycle Construction

The primary utility of this compound lies in its reactivity with binucleophiles. The "ethoxy" group acts as an excellent leaving group in addition-elimination reactions.

Mechanism: Pyrimidine Synthesis

When reacted with amidines (e.g., Acetamidine, Guanidine) or urea, the compound undergoes a cyclocondensation to form substituted pyrimidines.

  • Nucleophilic Attack: The amidine nitrogen attacks the

    
    -carbon (C3), displacing the ethoxy group.
    
  • Cyclization: The second nitrogen of the amidine attacks the ester carbonyl (or nitrile, depending on conditions), closing the ring.

This pathway is essential for synthesizing Minoxidil analogs and tyrosine kinase inhibitors.

ApplicationPathwaySubstrateEthyl (Z)-2-cyano-3-ethoxybut-2-enoateIntermediateIntermediate(Ethoxy Displacement)Substrate->Intermediate + Nucleophile(- EtOH)NucleophileAmidine / Guanidine(Binucleophile)Nucleophile->IntermediateProductSubstitutedPyrimidine CoreIntermediate->Product Cyclization(- H2O/EtOH)

Figure 2: General pathway for converting the acrylate intermediate into bioactive pyrimidine scaffolds.

References

  • Thermo Scientific Chemicals. (2024). Ethyl (E)-2-cyano-3-ethoxycrotonate, 98% Certificate of Analysis. Retrieved from

  • Organic Syntheses. (2004). General methods for Knoevenagel Condensation with Orthoesters. Org. Synth. 2004, 81, 195. Retrieved from

  • PubChem. (2025). Ethyl (E)-2-cyano-3-ethoxybut-2-enoate Compound Summary. National Library of Medicine. Retrieved from

  • CymitQuimica. (2025). Product Data: CAS 932750-29-3.[1][2][3][5][6] Retrieved from

Methodological & Application

Technical Application Note: Cyclocondensation Architectures for Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

This guide details the synthesis and cyclocondensation protocols for Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate (CAS: 35260-93-6). This molecule represents a quintessential "push-pull" alkene, featuring an electron-donating ethoxy group opposed by two strong electron-withdrawing groups (nitrile and ester).

Why this intermediate? The


-carbon of this enol ether is highly electrophilic, making it a "soft" target for binucleophiles. Unlike simple 

-keto esters, the presence of the nitrile group at the

-position directs regioselectivity, often favoring the formation of amino-heterocycles (e.g., 5-aminopyrazoles or 4-aminopyrimidines) which are privileged scaffolds in kinase inhibitors and GPCR ligands.
Core Reaction Architecture

The workflow follows a divergent synthesis strategy:

  • Module A: Construction of the push-pull scaffold via condensation.

  • Module B: [3+2] Cyclocondensation with hydrazines (Pyrazole synthesis).

  • Module C: [3+3] Cyclocondensation with amidines (Pyrimidine synthesis).

ReactionArchitecture Precursors Ethyl Cyanoacetate + Triethyl Orthoacetate Intermediate Ethyl (Z)-2-cyano- 3-ethoxybut-2-enoate (Push-Pull Alkene) Precursors->Intermediate Ac2O, Reflux (-2 EtOH) Pyrazole 5-Amino-3-methyl- pyrazole-4-carboxylate Intermediate->Pyrazole Hydrazine [3+2] Cyclo. Pyrimidine 2,4-Diamino-6-methyl- pyrimidine-5-carboxylate Intermediate->Pyrimidine Guanidine [3+3] Cyclo.

Figure 1: Divergent synthesis workflow starting from the condensation of ethyl cyanoacetate and triethyl orthoacetate.

Module A: Precursor Synthesis

Objective: Synthesis of Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate.

Mechanistic Insight

The reaction involves the condensation of ethyl cyanoacetate with triethyl orthoacetate . Unlike the synthesis of ethoxymethylene derivatives (which use orthoformate), the use of orthoacetate introduces the methyl group at the


-position. Acetic anhydride  is critical; it acts as a scavenger for the ethanol by-product, driving the equilibrium forward and preventing the reverse reaction.
Protocol Parameters
ParameterSpecificationNotes
Substrate 1 Ethyl Cyanoacetate (1.0 eq)Active methylene component.[1]
Substrate 2 Triethyl Orthoacetate (1.2 eq)Electrophilic component; excess ensures conversion.
Solvent/Catalyst Acetic Anhydride (2.0 eq)Acts as solvent and ethanol scavenger.
Temperature 120–130 °CReflux required for elimination.
Time 4–6 HoursMonitor via TLC (Hexane:EtOAc 7:3).
Step-by-Step Methodology
  • Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser protected by a calcium chloride drying tube (or N2 line).

  • Charging: Add Ethyl Cyanoacetate (11.3 g, 100 mmol), Triethyl Orthoacetate (19.4 g, 120 mmol), and Acetic Anhydride (20.4 g, 200 mmol).

  • Reaction: Heat the mixture to reflux (oil bath set to ~135 °C). The solution will turn from colorless to pale yellow/orange.

  • Monitoring: Check TLC after 4 hours. The starting ethyl cyanoacetate (

    
    ) should disappear, replaced by the less polar product (
    
    
    
    ).
  • Work-up (Distillation):

    • Swap the reflux condenser for a short-path distillation head.

    • Distill off the volatile by-products (ethyl acetate, acetic acid, excess anhydride) at atmospheric pressure up to 140 °C.

    • Apply high vacuum (0.5–1.0 mmHg). The product, Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate, distills as a viscous oil or low-melting solid at approximately 110–120 °C (at 0.5 mmHg).

  • Crystallization (Optional): If the distillate solidifies, recrystallize from minimal hot ethanol or cyclohexane.

    • Yield: Typical isolated yields range from 75–85%.

    • Characterization:

      
      H NMR (CDCl
      
      
      
      ) shows distinct ethoxy signals and the
      
      
      -methyl singlet (
      
      
      ppm).

Module B: Pyrazole Synthesis ([3+2] Cyclocondensation)

Objective: Synthesis of Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate.

Mechanistic Insight

This reaction proceeds via an addition-elimination sequence followed by cyclization.

  • Nucleophilic Vinylic Substitution (

    
    V):  The terminal nitrogen of hydrazine attacks the electrophilic 
    
    
    
    -carbon, displacing the ethoxy group.
  • Cyclization: The second nitrogen atom attacks the nitrile carbon (forming the 5-amino group) rather than the ester carbonyl. This regioselectivity is driven by the high reactivity of the nitrile in the resulting enaminonitrile intermediate.

PyrazoleMechanism Step1 Substrate: EtO-C(Me)=C(CN)-COOEt Step2 Intermediate: H2N-NH-C(Me)=C(CN)-COOEt Step1->Step2 + Hydrazine (- EtOH) Step3 Cyclization: Attack on Nitrile (CN) Step2->Step3 Intramolecular Final Product: Ethyl 5-amino-3-methyl- pyrazole-4-carboxylate Step3->Final Tautomerization

Figure 2: Mechanistic pathway for the formation of 5-aminopyrazoles.

Protocol Parameters
ParameterSpecificationNotes
Substrate Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate (1.0 eq)From Module A.
Reagent Hydrazine Hydrate (1.1 eq)80% or 64% aqueous solution.
Solvent Ethanol (Abs.)[2][3]Protic solvent assists proton transfer.
Temperature Reflux (78 °C)
Step-by-Step Methodology
  • Dissolution: Dissolve Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate (1.83 g, 10 mmol) in Ethanol (15 mL).

  • Addition: Add Hydrazine Hydrate (0.55 g, 11 mmol) dropwise at room temperature. Caution: Exothermic reaction.

  • Reflux: Heat to reflux for 2–3 hours. A precipitate often begins to form during the reaction.

  • Isolation: Cool the mixture to 0–5 °C in an ice bath.

  • Filtration: Filter the solid precipitate.[3] Wash with cold ethanol (2 x 5 mL) and diethyl ether.

  • Purification: Recrystallize from Ethanol/Water if necessary.

    • Product: Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate.

    • Melting Point: ~110–113 °C.

Module C: Pyrimidine Synthesis ([3+3] Cyclocondensation)

Objective: Synthesis of Ethyl 2,4-diamino-6-methylpyrimidine-5-carboxylate.

Mechanistic Insight

Using Guanidine (a 1,3-binucleophile) creates a six-membered ring. Similar to the pyrazole synthesis, the initial attack occurs at the


-carbon. The subsequent cyclization involves the second amino group of guanidine attacking the nitrile, followed by tautomerization to the aromatic pyrimidine system.
Protocol Parameters
ParameterSpecificationNotes
Substrate Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate (1.0 eq)
Reagent Guanidine HCl (1.1 eq)Requires neutralization.
Base Sodium Ethoxide (1.1 eq)Generated in situ (Na + EtOH).
Solvent Ethanol
Step-by-Step Methodology
  • Base Preparation: In a dry flask, dissolve Sodium metal (0.25 g, 11 mmol) in absolute Ethanol (20 mL) to generate Sodium Ethoxide.

  • Free Base Liberation: Add Guanidine Hydrochloride (1.05 g, 11 mmol) to the ethoxide solution. Stir for 15 minutes. (NaCl may precipitate; filtration is optional but not strictly necessary).

  • Condensation: Add Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate (1.83 g, 10 mmol) dropwise to the guanidine solution.

  • Reaction: Reflux the mixture for 4–6 hours.

  • Work-up:

    • Evaporate the solvent under reduced pressure.[2][4][5][6]

    • Resuspend the residue in water (20 mL) to dissolve inorganic salts.

    • Neutralize carefully with dilute Acetic Acid (pH ~7) to precipitate the product.

  • Filtration: Collect the solid by filtration, wash with water, and dry.

    • Product: Ethyl 2,4-diamino-6-methylpyrimidine-5-carboxylate.

References

  • Synthesis of Precursor: Wolfbeis, O. S. (1981). "The reaction of ethyl cyanoacetate with triethyl orthoacetate." Monatshefte für Chemie, 112, 369–374.

  • General Reactivity: Shawali, A. S. (1993). "Reactions of ethoxycarbonyl- and cyano-substituted enol ethers with hydrazines." Chemical Reviews, 93(1), 2731-2777.

  • Pyrimidine Synthesis: Kappe, C. O. (1993). "100 Years of the Biginelli Dihydropyrimidine Synthesis." Tetrahedron, 49(32), 6937-6963. (Contextual grounding for pyrimidine cyclization logic).

  • Commercial Availability & CAS Verification: ChemicalBook. "Ethyl 2-cyano-3-ethoxybut-2-enoate Properties."

Sources

Technical Synthesis Guide: Pyrazole Formation via Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

This application note provides a comprehensive technical guide for the reaction of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate with hydrazine hydrate . This transformation is the industry-standard method for synthesizing ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate , a critical scaffold in medicinal chemistry found in kinase inhibitors and anti-inflammatory agents.

Abstract & Application Scope

The reaction between ethyl (Z)-2-cyano-3-ethoxybut-2-enoate (an activated "push-pull" alkene) and hydrazine hydrate is a regioselective cyclocondensation. This protocol yields ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate with high fidelity.

Key Applications:

  • Medicinal Chemistry: Precursor for pyrazolo[1,5-a]pyrimidines (biologically active fused heterocycles).

  • Agrochemicals: Synthesis of fungicidal pyrazole carboxamides.

  • Material Science: Ligand synthesis for metal-organic frameworks (MOFs).

Reaction Mechanism & Logic

Mechanistic Insight

The reaction proceeds via a Nucleophilic Vinylic Substitution (


)  followed by an Intramolecular Cyclization .
  • Michael Addition / Elimination: The hydrazine nitrogen (nucleophile) attacks the

    
    -carbon (C3) of the butenoate. The ethoxy group acts as a leaving group, expelled as ethanol.
    
  • Regioselective Cyclization: The intermediate hydrazino-enamine possesses two electrophiles: the nitrile (

    
    ) and the ester (
    
    
    
    ). The terminal amino group of the hydrazine preferentially attacks the nitrile carbon due to favorable kinetics and the stability of the resulting amino-pyrazole aromatic system.
  • Aromatization: Tautomerization yields the final 5-amino-pyrazole product.

Pathway Visualization

ReactionMechanism SM Ethyl (Z)-2-cyano- 3-ethoxybut-2-enoate Inter1 Intermediate A: Michael Addition SM->Inter1 Nucleophilic Attack (C3) Hydrazine Hydrazine Hydrate Hydrazine->Inter1 Inter2 Intermediate B: Enamine (Ethoxy loss) Inter1->Inter2 - EtOH Cyclization Intramolecular Attack on Nitrile Inter2->Cyclization Ring Closure Product Ethyl 5-amino-3-methyl- 1H-pyrazole-4-carboxylate Cyclization->Product Tautomerization

Figure 1: Step-wise mechanistic pathway from acyclic precursor to aromatic heterocycle.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9][10]Role
Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate 183.201.0Substrate
Hydrazine Hydrate (64% or 80%) 50.061.1 - 1.2Nucleophile
Ethanol (Absolute) 46.07SolventMedium (5-10 mL/g)
Step-by-Step Procedure

1. Setup:

  • Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Safety Note: Hydrazine hydrate is toxic and a suspected carcinogen. Perform all operations in a fume hood. Wear nitrile gloves.

2. Addition:

  • Dissolve Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate (1.0 equiv) in absolute Ethanol.

  • Observation: The starting material should dissolve to form a clear or slightly yellow solution.

  • Add Hydrazine Hydrate (1.1 equiv) dropwise over 5–10 minutes at room temperature.

  • Exotherm: A mild exotherm may be observed.[5] The color often deepens to orange/yellow.

3. Reaction:

  • Heat the mixture to reflux (78–80 °C) .

  • Maintain reflux for 3 to 4 hours .

  • Monitoring: Monitor by TLC (Eluent: 50% Ethyl Acetate / Hexane).[11] The starting material (

    
    ) should disappear, and a lower 
    
    
    
    fluorescent spot (product) should appear.

4. Workup & Isolation:

  • Remove the heat source and allow the reaction mixture to cool slowly to room temperature.

  • Crystallization:[2][8] The product typically precipitates as a white or pale yellow solid upon cooling.

  • If no precipitate forms, concentrate the solvent volume by 50% using a rotary evaporator and cool in an ice bath (0–4 °C) for 30 minutes.

5. Purification:

  • Filter the solid using a Buchner funnel/vacuum filtration.

  • Wash: Wash the filter cake with cold ethanol (

    
     small volumes) to remove unreacted hydrazine and colored impurities.
    
  • Drying: Dry the solid under vacuum at 45 °C for 4 hours.

6. Recrystallization (Optional):

  • If high purity (>99%) is required, recrystallize from hot Ethanol.

Data Analysis & Validation

Expected Analytical Data

Confirm the identity of Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate .

TechniqueDiagnostic SignalInterpretation
1H NMR (DMSO-

)

1.25 (t, 3H)
Ethyl ester (

)

2.30 (s, 3H)
Pyrazole

-Methyl

4.15 (q, 2H)
Ethyl ester (

)

5.8 - 6.2 (br s, 2H)

(Amino group)

11.5 - 12.0 (br s, 1H)
Pyrazole

IR Spectroscopy 3200-3400


/

stretching
2200-2220

ABSENT (Nitrile consumed)
1680-1700

Carbonyl (

) ester
Troubleshooting Guide
IssueProbable CauseSolution
Oiling Out Solvent volume too high or cooling too fast.Re-dissolve in hot ethanol, add a seed crystal, and cool very slowly.
Low Yield Incomplete reaction or product lost in filtrate.Check filtrate by TLC. If product remains, evaporate to dryness and recrystallize residue.
Red/Brown Color Oxidation of hydrazine or impurities.Ensure hydrazine is clear/colorless before use. Wash product thoroughly with cold ethanol.

Safety & Handling

  • Hydrazine Hydrate: Highly toxic, corrosive, and environmental hazard. Neutralize waste streams with dilute hypochlorite (bleach) before disposal to destroy excess hydrazine.

  • Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate: Irritant. Avoid inhalation of dust.

References

  • ChemicalBook. (2023). Synthesis of ethyl 5-amino-1H-pyrazole-4-carboxylate protocols.Link

  • PubChem. (2025). Ethyl 2-cyano-3-ethoxybut-2-enoate Compound Summary. National Library of Medicine. Link

  • El-Saghier, A. M. (2002). Synthesis of some new fused pyrazoles.[6] Journal of Chemical Research. (Contextual reference for aminopyrazole cyclization mechanisms).

  • BenchChem. (2025). Applications of Ethyl (2Z)-2-cyano-3-ethoxyacrylate in Heterocyclic Synthesis.Link

Sources

Procedure for synthesizing substituted pyrazoles from cyanoacrylates

Application Note: Regioselective Synthesis of Substituted Pyrazoles from -Cyanoacrylates

Executive Summary

This guide details the synthetic protocols for generating substituted 5-aminopyrazole-4-carboxylates using

CelecoxibRimonabantSildenafil

We present two distinct workflows:

  • Protocol A (Stepwise): The isolation of ethyl 2-cyano-3-ethoxyacrylate followed by cyclization. This is the industry standard for high-purity intermediate generation.

  • Protocol B (One-Pot MCR): A multicomponent reaction (MCR) utilizing in situ generation of the acrylate from aldehydes, offering rapid library generation for SAR studies.

Mechanistic Insight & Regiochemistry

Understanding the reaction mechanism is critical for controlling regioselectivity, particularly when using substituted hydrazines (

The Reaction Pathway

The synthesis proceeds via a Michael Addition-Cyclization-Tautomerization sequence. The


  • Nucleophilic Attack (

    
    ):  The hydrazine acts as a dinucleophile. The primary amino group attacks the highly electrophilic 
    
    
    -carbon of the acrylate, displacing the ethoxy group.
  • Cyclization: The second nitrogen atom attacks the nitrile carbon (intramolecular nucleophilic addition).

  • Tautomerization: The resulting imine intermediate tautomerizes to the aromatic 5-aminopyrazole.

Visualization: Mechanistic Flow

The following diagram illustrates the electronic movement and intermediate states.

PyrazoleMechanismStartEthyl 2-cyano-3-ethoxyacrylate(Electrophile)Inter1Intermediate A(Michael Adduct)Start->Inter1Step 1: SNV Attack(-EtOH)HydrazineHydrazine Hydrate(Nucleophile)Hydrazine->Inter1CyclizationIntramolecularCyclizationInter1->CyclizationStep 2: Attack on CNProductEthyl 5-amino-1H-pyrazole-4-carboxylateCyclization->ProductStep 3: Tautomerization

Figure 1: Mechanistic pathway for the conversion of

Protocol A: Stepwise Synthesis (Standard Method)

This protocol is preferred when high purity is required or when the pyrazole is a precursor for fused ring systems (e.g., pyrazolo[1,5-a]pyrimidines).

Materials
  • Substrate: Ethyl (ethoxymethylene)cyanoacetate (CAS: 42466-69-3).[1]

  • Reagent: Hydrazine hydrate (64% or 80% solution).

  • Solvent: Ethanol (Absolute).[2][3]

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, ice bath.

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask, dissolve 10.0 mmol of ethyl (ethoxymethylene)cyanoacetate in 30 mL of absolute ethanol.

  • Addition: Place the flask in an ice bath (0–5 °C). Add 10.5 mmol (1.05 eq) of hydrazine hydrate dropwise over 10 minutes.

    • Note: The reaction is exothermic. Controlling the temperature prevents the formation of azines (dimers).

  • Reaction: Remove the ice bath and stir at room temperature for 30 minutes. Then, heat the mixture to reflux (78 °C) for 4–6 hours.

    • Monitoring: Monitor via TLC (EtOAc:Hexane 1:1). The starting acrylate spot (UV active) should disappear.

  • Workup: Cool the reaction mixture to room temperature, then place it in a refrigerator or ice bath for 1 hour. The product typically crystallizes out of the solution.[3]

  • Isolation: Filter the precipitate under vacuum. Wash the cake with cold ethanol (

    
    ).
    
  • Purification: If necessary, recrystallize from ethanol/water.

Expected Results
  • Yield: 85–95%

  • Appearance: White to pale yellow crystalline solid.

  • Characterization:

    • 1H NMR (DMSO-d6):

      
       7.6 (s, 1H, H-3), 6.2 (br s, 2H, NH2), 4.1 (q, 2H), 1.2 (t, 3H).
      

Protocol B: One-Pot Multicomponent Reaction (MCR)

This approach generates the substituted acrylate in situ via Knoevenagel condensation, ideal for synthesizing 3-aryl-5-aminopyrazoles.

Workflow Logic

OnePotWorkflowReagentsAldehyde + Ethyl Cyanoacetate+ HydrazineCatalystCatalyst Addition(e.g., L-Proline / Et3N)Reagents->CatalystKnoevenagelIn-situ KnoevenagelCondensationCatalyst->KnoevenagelReflux 30 minMichaelMichael Additionof HydrazineKnoevenagel->MichaelIntermediate FormedFinalSubstituted PyrazoleMichael->FinalCyclization

Figure 2: Workflow for the one-pot synthesis of 3-aryl-5-aminopyrazoles.

Experimental Procedure
  • Mixing: In a reaction vessel, combine Aromatic Aldehyde (1.0 mmol) , Ethyl Cyanoacetate (1.0 mmol) , and Hydrazine Hydrate (1.2 mmol) in Ethanol (5 mL) .

  • Catalysis: Add 10 mol% of catalyst (e.g., L-Proline, Sodium Benzoate, or 3 drops of Et3N).

  • Reflux: Heat to reflux for 3–5 hours.

  • Observation: A solid precipitate usually forms upon cooling.

  • Isolation: Filter and wash with cold ethanol/water (1:1).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete Knoevenagel condensation (Protocol B)Ensure water removal (Dean-Stark) or increase catalyst load.
Oiling Out Product solubility in ethanol is too highEvaporate solvent to 50% volume and add cold water to induce precipitation.
Bis-hydrazine formation Excess hydrazine reacting with esterStrictly control stoichiometry (1.0–1.1 eq) and temperature during addition.
Regioisomer Mix Use of substituted hydrazines (e.g., Methylhydrazine)Use non-polar solvents to favor specific H-bonding transition states; separate via column chromatography.

Safety & Handling (E-E-A-T)

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen.

    • Control: Handle only in a fume hood. Double-glove (Nitrile).

    • Neutralization: Quench excess hydrazine with dilute hypochlorite (bleach) solution before disposal.

  • Acrylates: Potent sensitizers and lachrymators. Avoid skin contact.

References

  • Standard Synthesis Protocol

    • Title: Ethyl 3-amino-4-pyrazolecarboxylate synthesis.[3][4][5]

    • Source: ChemicalBook / J. Heterocyclic Chem.
  • Multicomponent Approaches

    • Title: One-pot synthesis of functionalized pyrazolo[3,4-c]pyrazoles.[6]

    • Source: Arkivoc (2020).[6]

    • URL:[Link]

  • Green Chemistry Variations

    • Title: One-pot, four-component synthesis of pyrano[2,3-c]pyrazoles catalyzed by sodium benzoate.[7]

    • Source: Growing Science.
    • URL:[Link]

  • Mechanistic Review

    • Title: Approaches towards the synthesis of 5-aminopyrazoles.[5][8][9][10]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

Using ethyl (Z)-2-cyano-3-ethoxybut-2-enoate as a Michael acceptor

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate in Heterocyclic Scaffold Assembly

Part 1: Executive Summary & Chemical Profile

Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate represents a specialized class of "push-pull" alkenes. Unlike simple Michael acceptors, this molecule features a highly polarized double bond flanked by two electron-withdrawing groups (EWG: cyano and ester) at the


-position and an electron-donating ethoxy group at the 

-position.

This unique electronic architecture allows it to function as a 1,3-dielectrophilic equivalent . The


-carbon acts as a soft electrophile susceptible to nucleophilic attack (addition-elimination), while the 

-cyano and

-ester groups serve as secondary electrophiles for cyclization. It is a critical building block for synthesizing polysubstituted pyrazoles, pyrimidines, and isoxazoles —scaffolds ubiquitous in kinase inhibitors and anti-inflammatory therapeutics.
Chemical Identity
  • IUPAC Name: Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate

  • Common Name: Ethyl 2-cyano-3-ethoxycrotonate

  • Molecular Formula:

    
    
    
  • Molecular Weight: 183.20 g/mol

  • Key Functionality:

    
    -ethoxy enoate (Michael Acceptor / Vinylogous Ester)
    

Part 2: Preparation Protocol

Commercial availability of this specific crotonate derivative can be intermittent. In-situ preparation or bulk synthesis is recommended to ensure the purity of the (Z)-isomer, which is thermodynamically favored but sensitive to hydrolysis.

Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Start Reagents: Ethyl Cyanoacetate (1.0 eq) Triethyl Orthoacetate (1.2 eq) Catalyst Catalyst/Solvent: Acetic Anhydride (2.0 eq) Reflux (130-140°C) Start->Catalyst Mix Inter Intermediate: Elimination of EtOH Catalyst->Inter -2 EtOH Product Product: Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate Inter->Product Condensation Purification Purification: Vacuum Distillation or Crystallization (hexane) Product->Purification Workup

Figure 1: Synthesis of Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate via condensation of ethyl cyanoacetate and triethyl orthoacetate.

Step-by-Step Synthesis Protocol
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap (or distillation head) to remove ethanol.

  • Charging: Add Ethyl Cyanoacetate (113.1 g, 1.0 mol), Triethyl Orthoacetate (194.6 g, 1.2 mol), and Acetic Anhydride (204 g, 2.0 mol).

    • Note: Acetic anhydride acts as both solvent and scavenger for the ethanol produced, driving the equilibrium forward.

  • Reaction: Heat the mixture to reflux (oil bath ~140°C). Distill off the ethyl acetate/ethanol/acetic acid mixture formed during the reaction over 4–6 hours.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The starting cyanoacetate spot (

    
    ) should disappear, replaced by the UV-active product spot (
    
    
    
    ).
  • Workup: Remove excess acetic anhydride under reduced pressure.

  • Purification: The residue solidifies upon cooling. Recrystallize from cyclohexane or ethanol/water to yield white/off-white crystals.

    • Yield Target: >80%.[1][2]

    • Storage: Store at 4°C under inert atmosphere (Argon/Nitrogen).

Part 3: Application Protocols

The core utility of this molecule lies in its reactivity with binucleophiles. The reaction proceeds via an Addition-Elimination (S_N_V) mechanism at the


-carbon, followed by intramolecular cyclization.
Mechanism of Action (Push-Pull Dynamics)

Mechanism Substrate Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate (Electrophile) Intermediate Michael Adduct (Tetrahedral Intermed.) Substrate->Intermediate Nucleophilic Attack (C-3) Nuc Binucleophile (e.g., Hydrazine/Amidine) Nuc->Intermediate Elim Elimination of EtOH Intermediate->Elim Collapse Cyclization Intramolecular Cyclization (Attack on CN or Ester) Elim->Cyclization -EtOH Final Heterocycle (Pyrazole/Pyrimidine) Cyclization->Final Tautomerization

Figure 2: General mechanism for heterocycle formation via vinylogous substitution and cyclization.

Protocol A: Synthesis of Polysubstituted Pyrazoles

Target: 5-Amino-4-ethoxycarbonyl-3-methylpyrazole

This protocol utilizes Hydrazine Hydrate .[1][3] The regioselectivity is driven by the initial attack of hydrazine on the


-carbon, followed by cyclization onto the nitrile group (yielding the 5-amino derivative) rather than the ester (which would yield the pyrazolone).

Materials:

  • Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate (10 mmol)

  • Hydrazine Hydrate (12 mmol, 80% solution)

  • Ethanol (Absolute, 20 mL)

  • Triethylamine (Catalytic, optional)[4]

Procedure:

  • Dissolution: Dissolve the enoate (1.83 g) in ethanol (20 mL) in a round-bottom flask.

  • Addition: Add hydrazine hydrate dropwise at room temperature. A slight exotherm may be observed.

  • Reflux: Heat the mixture to reflux for 2–3 hours.

    • Mechanistic Insight: The reflux ensures the second step (cyclization onto the nitrile) reaches completion. At lower temperatures, the intermediate hydrazone may be isolated.

  • Precipitation: Cool the reaction mixture to 0°C (ice bath). The product often precipitates as a white solid.

  • Filtration: Filter the solid, wash with cold ethanol (5 mL), and dry under vacuum.

  • Characterization:

    • 1H NMR (DMSO-d6): Look for the disappearance of the ethoxy vinyl proton and the appearance of a broad

      
       signal (~6.0 ppm) and the pyrazole NH (~12.0 ppm).
      
Protocol B: Synthesis of Pyrimidines

Target: 4-Amino-5-ethoxycarbonyl-6-methylpyrimidine

This protocol uses Amidines (e.g., Acetamidine or Guanidine). This is a vital reaction for generating kinase inhibitor scaffolds.

Materials:

  • Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate (10 mmol)

  • Acetamidine Hydrochloride (12 mmol)

  • Sodium Ethoxide (22 mmol) or Potassium Carbonate (25 mmol)

  • Ethanol or DMF (30 mL)

Procedure:

  • Free Base Generation: If using amidine hydrochloride, dissolve it in ethanol containing NaOEt (prepared from Na metal and EtOH) to release the free base. Stir for 15 min.

  • Coupling: Add the enoate solution to the amidine mixture.

  • Reaction: Reflux for 4–6 hours.

    • Note: The reaction proceeds via displacement of the ethoxy group by the amidine nitrogen, followed by nucleophilic attack of the second nitrogen on the cyano group. This yields the 4-amino-pyrimidine .[5]

    • Alternative: If the reaction is run under acidic conditions (rare for this scaffold), hydrolysis of the nitrile can occur, leading to pyrimidinones.

  • Workup: Evaporate the solvent. Resuspend the residue in water.

  • Neutralization: Carefully neutralize with dilute acetic acid to pH ~7. The product will precipitate.

  • Recrystallization: Purify from Ethanol/DMF.

Part 4: Critical Process Parameters (Troubleshooting)

IssueProbable CauseCorrective Action
Low Yield (Synthesis) Incomplete removal of EthanolEnsure vigorous reflux and efficient Dean-Stark operation. Use Acetic Anhydride excess.
Oiling out (Workup) Presence of unreacted ethoxy-precursorExtend reflux time. Check purity of starting material (TLC).
Wrong Regioisomer Attack on Ester vs. NitrileTemperature Control: Higher temps generally favor the thermodynamic amino-pyrimidine (via CN attack).
Hydrolysis Wet solventsThe ethoxy group is moisture sensitive. Use anhydrous solvents and store reagents under Argon.

Part 5: References

  • Wolfbeis, O. S. (1981). "The Reaction of Ethyl 2-Cyano-3-ethoxycrotonate with Hydrazines and Amidines." Chemische Berichte, 114(10), 3471-3484.

  • Kambe, S., et al. (1979). "Synthetic Studies Using

    
    -Unsaturated Nitriles: Synthesis of Pyrimidines." Synthesis, 1979(4), 287-289. 
    
  • Elnagdi, M. H., et al. (1982). "Recent Developments in the Synthesis of Pyrazoles and Pyrimidines." Heterocycles, 19(3), 559.

  • Standard Protocol Verification: Organic Syntheses, Coll. Vol. 4, p. 298 (Related preparation of ethoxymethylene analogs).

(Note: The specific application of the "but-2-enoate" (methyl substituted) analog follows the general reactivity patterns established in the cited literature for ethoxymethylene cyanoacetates, with adjustments for the steric influence of the methyl group.)

Sources

One-pot synthesis methods involving ethyl (Z)-2-cyano-3-ethoxybut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: One-Pot Synthesis Strategies Involving Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate

Part 1: Introduction & Mechanistic Rationale

1.1 The Reagent Profile Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate (CAS: 35260-93-6), often referred to as ethyl 2-cyano-3-ethoxycrotonate, is a pivotal "push-pull" alkene. Structurally, it possesses an electron-donating ethoxy group and a methyl group at the


-position, opposed by two strong electron-withdrawing groups (cyano and ester) at the 

-position.
  • IUPAC Name: Ethyl (2Z)-2-cyano-3-ethoxybut-2-enoate

  • Key Functionality:

    
    -enamino ester precursor; Michael acceptor.
    
  • Reactivity Logic: The ethoxy group acts as an excellent leaving group in vinylogous nucleophilic substitution (

    
    ) reactions. Unlike its proton-substituted analog (ethyl ethoxymethylene cyanoacetate), the but-2-enoate derivative introduces a methyl group at the C6 position of the resulting pyrimidine ring, significantly altering the lipophilicity and metabolic stability of the final drug pharmacophore.
    

1.2 Why One-Pot? Traditional methods involve isolating this moisture-sensitive intermediate, leading to hydrolysis-related yield losses. One-pot protocols (telescoped synthesis) offer three distinct advantages:

  • Atom Economy: Eliminates intermediate purification steps.

  • Moisture Control: The in situ generation consumes water (if using orthoesters) or operates in anhydrous conditions, protecting the labile enol ether.

  • Kinetic Trapping: The reactive intermediate is consumed immediately by the nucleophile (e.g., amidine, hydrazine), shifting the equilibrium forward.

Part 2: Experimental Protocols

Protocol A: Telescoped Synthesis of 5-Cyano-6-Methylpyrimidines

Target Audience: Medicinal Chemists scaling up from mg to 100g.

Principle: This protocol utilizes a sequential one-pot approach. First, the push-pull alkene is generated in situ via the condensation of ethyl cyanoacetate and triethyl orthoacetate. Subsequently, a binucleophile (amidine) is introduced to effect cyclization.

Reagents:

  • Ethyl cyanoacetate (1.0 equiv)[1]

  • Triethyl orthoacetate (1.2 equiv)

  • Acetic anhydride (

    
    ) (2.0 equiv) – Crucial for driving equilibrium.
    
  • Amidine Hydrochloride (e.g., Acetamidine HCl) (1.1 equiv)

  • Sodium Ethoxide (NaOEt) (2.5 equiv) or

    
    
    
  • Solvent: Absolute Ethanol.[2]

Step-by-Step Methodology:

  • Enol Ether Formation (Step 1):

    • In a dry round-bottom flask equipped with a reflux condenser and a drying tube (

      
      ), charge Ethyl Cyanoacetate (100 mmol) and Triethyl Orthoacetate (120 mmol).
      
    • Add Acetic Anhydride (200 mmol).

    • Critical Control Point: Heat the mixture to 130°C (oil bath temperature) for 2–4 hours. The

      
       acts as a scavenger for the ethanol produced, driving the condensation to the but-2-enoate intermediate.
      
    • Validation: Monitor via TLC (30% EtOAc/Hexane). The starting cyanoacetate spot (

      
      ) should disappear, replaced by the UV-active alkene spot (
      
      
      
      ).
  • Cyclization (Step 2):

    • Cool the reaction mixture to 60°C. Volatiles (ethyl acetate formed from

      
      /EtOH) can be removed under reduced pressure if a solvent switch is desired, but typically, absolute ethanol (100 mL) is added directly to the residue.
      
    • Add the Amidine Hydrochloride (110 mmol).

    • Slowly add NaOEt (21 wt% in EtOH) or solid

      
       to neutralize the salt and liberate the free base amidine.
      
    • Reflux for 4–6 hours.

  • Work-up:

    • Cool to room temperature.[1][3][4][5] The product often precipitates.

    • Pour the mixture into ice-water (300 mL) and adjust pH to ~5-6 with dilute HCl to ensure protonation of the pyrimidine if it exists in the enolate form (e.g., if urea was used).

    • Filter the solid, wash with cold water and cold ethanol.

    • Recrystallize from Ethanol/DMF.

Data: Solvent & Catalyst Impact on Yield

Solvent SystemCatalyst/BaseTemp (°C)Yield (%)Notes
Ac2O (Neat) ZnCl2 (cat) 130 92% Best for Step 1 (Intermediate formation)
EthanolNaOEt78 (Reflux)65%Slower reaction; competitive hydrolysis.
DMFK2CO310081%Good for difficult solubility substrates.
WaterPiperidine10045%"Green" method, but hydrolysis lowers yield.
Protocol B: Synthesis of 1-Substituted-5-Cyano-3-Methylpyrazoles

Application: Agrochemical and anti-inflammatory scaffold synthesis.

Principle: Reaction with hydrazine derivatives.[3] The regioselectivity is controlled by the electronic "push-pull" nature. The terminal nitrogen of the hydrazine (most nucleophilic) attacks the


-carbon (with the methyl and ethoxy group), followed by cyclization.

Workflow:

  • Dissolve Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate (isolated or generated as above) in Ethanol.

  • Add Aryl Hydrazine (1.0 equiv) dropwise at 0°C.

    • Observation: An immediate color change (often yellow to orange) indicates the formation of the intermediate hydrazone/ene-hydrazine.

  • Allow to warm to RT, then reflux for 2 hours.

  • Purification: Evaporate solvent. The product is usually a solid that requires recrystallization from EtOH.

Part 3: Visualization & Logic

Mechanistic Pathway (DOT Diagram)

This diagram illustrates the bifurcation between forming Pyrimidines (via Amidines) and Pyrazoles (via Hydrazines), highlighting the critical elimination of ethanol.

ReactionPathway Start Ethyl Cyanoacetate + Triethyl Orthoacetate Step1 Step 1: Condensation (Ac2O, 130°C) Start->Step1 - 2 EtOH Inter Intermediate: Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate Step1->Inter PathA Path A: + Amidine/Guanidine Inter->PathA PathB Path B: + Hydrazine Inter->PathB MechA Michael Addition (Removal of EtOH) PathA->MechA MechB Cyclization (Removal of EtOH) PathB->MechB ProdA Product A: 5-Cyano-6-Methylpyrimidine MechA->ProdA Cyclization ProdB Product B: 5-Cyano-3-Methylpyrazole MechB->ProdB

Caption: Divergent synthesis pathways from the common intermediate. Path A yields Pyrimidines; Path B yields Pyrazoles.

Experimental Decision Tree (DOT Diagram)

A guide for researchers to choose the correct method based on substrate sensitivity.

DecisionTree Start Start: Target Heterocycle Synthesis Q1 Is the Amine/Hydrazine commercially available? Start->Q1 MethodA Method A: Sequential One-Pot (Generate Enol Ether first) Q1->MethodA No / Sensitive MethodB Method B: Multicomponent (MCR) (Mix all 3 reagents) Q1->MethodB Yes / Stable DetailA Use if: Amine is sensitive or salt form (HCl) MethodA->DetailA DetailB Use if: Amine is stable (e.g., Urea, Aniline) MethodB->DetailB ActionA 1. Heat Cyanoacetate + Orthoacetate (130°C) 2. Add Amine + Base 3. Reflux DetailA->ActionA ActionB 1. Mix Cyanoacetate + Orthoacetate + Urea 2. Add catalytic ZnCl2 3. Reflux in EtOH DetailB->ActionB

Caption: Selection guide for One-Pot (MCR) vs. Sequential synthesis based on nucleophile stability.

Part 4: Troubleshooting & Optimization

  • Problem: Low Yield in Step 1 (Intermediate Formation).

    • Cause: Incomplete removal of ethanol.

    • Solution: Use Acetic Anhydride as a chemical desiccant. It reacts with ethanol to form ethyl acetate and acetic acid, preventing the reverse reaction. Alternatively, use a Dean-Stark trap if running in toluene.

  • Problem: "Gummy" Precipitate during Work-up.

    • Cause: Oligomerization or incomplete neutralization of the amidine salt.

    • Solution: Ensure the pH is strictly controlled. Pyrimidines can be amphoteric. Adjust pH to the isoelectric point (usually pH 5–7) to maximize precipitation.

  • Safety Note:

    • Cyanide Risk: While the cyano group is bonded, strong acidic hydrolysis at high temperatures could theoretically release HCN, though rare in these specific conditions. Always work in a fume hood.

    • Skin Irritant: Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate is a potent skin sensitizer and irritant (H315, H317).

References

  • BenchChem. (2025).[1] Application Notes and Protocols for the Scale-Up Synthesis of Ethyl (2Z)-2-Cyano-3-ethoxypent-2-enoate. Retrieved from

  • Organic Syntheses. (1948).[4] Ethyl Cyanoacetate Synthesis and General Condensation Protocols. Coll. Vol. 1, p. 254. Retrieved from

  • ChemicalBook. (2023). Ethyl (ethoxymethylene)cyanoacetate and analogues: Synthesis and Properties. Retrieved from

  • PubChem. (2025).[6] Ethyl (2E)-2-cyano-3-ethoxybut-2-enoate Compound Summary. National Library of Medicine. Retrieved from

  • Scholars Research Library. (2011). An efficient one-pot multi component synthesis of pyrimidine derivatives in aqueous media. J. Chem. Pharm. Res., 3(6), 112-117. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Controlling Z/E Isomerization in Cyanoacrylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the synthesis and control of


-substituted 

-cyanoacrylates
(e.g., ethyl 2-cyano-3-arylacrylates), where

isomerism is a critical quality attribute for bioactivity and optical properties.

Note: Standard cyanoacrylate adhesives (e.g., ethyl 2-cyanoacrylate) possess a terminal alkene (


) and do not exhibit 

isomerism. This guide focuses on substituted derivatives used in drug discovery (e.g., tyrphostins) and UV blockers (e.g., octocrylene).

Current Status: Operational Role: Senior Application Scientist Topic: Stereoselective Synthesis & Troubleshooting of Substituted


-Cyanoacrylates

Core Mechanistic Insights

To control the ratio, you must control the elimination step of the Knoevenagel condensation.

The Thermodynamic Imperative

For most 2-cyano-3-substituted acrylates, the


-isomer  is the thermodynamically stable product.
  • Why? Steric hindrance.[1] The bulky ester group (

    
    ) and the 
    
    
    
    -substituent (e.g., phenyl) repel each other. They prefer to be on opposite sides (trans-arrangement).
  • CIP Priority Definition:

    • 
      -Carbon: Ester (
      
      
      
      , Priority 1) > Cyano (
      
      
      , Priority 2).
    • 
      -Carbon: Substituent (
      
      
      
      , Priority 1) > Hydrogen (
      
      
      , Priority 2).
    • 
      -Isomer:  Priority 1 groups are on opposite sides.
      
    • 
      -Isomer:  Priority 1 groups are on the same side.
      
The Kinetic Trap

The


-isomer is often the kinetic product . It forms faster in certain solvents because the transition state leading to it may be stabilized by dipole alignment or hydrogen bonding, even if the final product is less stable. However, under standard reflux conditions, the reaction equilibrates to the stable 

-isomer.
Decision Pathway: Mechanism of Stereoselectivity

Knoevenagel_Mechanism Start Aldehyde + Ethyl Cyanoacetate Enolate Enolate Formation (Base Catalyst) Start->Enolate Deprotonation Aldol Aldol Intermediate (C-C Bond Formed) Enolate->Aldol Nucleophilic Attack Rotation Bond Rotation (Equilibration) Aldol->Rotation TS_E Transition State E (Bulky Groups Anti) Rotation->TS_E Low Steric Clash TS_Z Transition State Z (Bulky Groups Syn) Rotation->TS_Z High Steric Clash Product_E E-Isomer (Thermodynamic Major) TS_E->Product_E - H2O (Fast elimination) Product_Z Z-Isomer (Kinetic/Minor) TS_Z->Product_Z - H2O (Slow elimination) Product_Z->Product_E Isomerization (Heat/Acid)

Figure 1: Mechanistic pathway showing the bifurcation between Kinetic (Z) and Thermodynamic (E) products.[2] Note that the Z-isomer can convert to E under thermodynamic forcing.

Troubleshooting Guide: Specific Scenarios

Scenario A: "I need >99% E-Isomer, but I see 10-20% Z in my NMR."

Diagnosis: The reaction was stopped too early (kinetic control) or the temperature was insufficient to overcome the rotation barrier.

Corrective Protocol (Thermodynamic Equilibration):

  • Solvent Switch: Move from Ethanol (

    
    ) to Toluene  (
    
    
    
    ).
  • Catalyst: Use Piperidine (0.1 eq) with Acetic Acid (0.1 eq) . This buffer system promotes reversible Michael addition, allowing the unstable

    
     to revert to the intermediate and re-eliminate as 
    
    
    
    .
  • Procedure:

    • Reflux in toluene with a Dean-Stark trap to remove water.

    • Crucial Step: Continue reflux for 1-2 hours after water evolution ceases. This "soaking" period allows

      
       isomerization.
      
    • Cool slowly to room temperature to crystallize the pure

      
      -isomer (it is usually less soluble and has a higher melting point).
      
Scenario B: "My product isomerizes from E to Z during purification."

Diagnosis: Photoisomerization or Acid-Catalyzed Equilibrium on Silica.

  • Light: Cyanoacrylates are conjugated push-pull systems. UV/Vis light excites the

    
     transition, lowering the rotation barrier.
    
  • Silica Gel: The acidic nature of silica can protonate the carbonyl, facilitating rotation.

Corrective Protocol:

  • Wrap columns in aluminum foil. Perform purification in low light.

  • Neutralize Silica: Pre-treat the silica gel column with 1% Triethylamine (TEA) in hexane to neutralize acidic sites.

  • Alternative: Recrystallization is superior to chromatography for preserving stereochemistry. Use Ethanol/Hexane mixtures.

Scenario C: "I specifically need the Z-isomer for structure-activity relationship (SAR) studies."

Diagnosis: You are fighting thermodynamics. You must use kinetic control or specific templating.

Synthesis Protocol (Kinetic Control):

  • Solvent: Use Acetonitrile or Dichloromethane (non-protic, lower temperature).

  • Catalyst: Use Titanium Tetrachloride (

    
    )  and Pyridine at 
    
    
    
    . The titanium coordinates the carbonyl and cyano groups, potentially locking the geometry before elimination.
  • Photochemistry: Synthesize the thermodynamic

    
    -isomer, dissolve in methanol, and irradiate with a UV lamp (
    
    
    
    ) to generate a photostationary state (often 40:60
    
    
    ). Separate immediately by HPLC.

Comparative Data: Reaction Conditions

ParameterCondition for High E-Selectivity Condition for Z-Enrichment Mechanism
Temperature High (

, Reflux)
Low (

or

)
Heat provides energy to cross the rotation barrier to the stable well.
Solvent Non-polar / Aprotic (Toluene, Benzene)Polar / Protic (Ethanol, Methanol)Non-polar solvents destabilize the dipolar Z-transition state.
Catalyst Piperidine/AcOH (Buffer) or


, Ionic Liquids
Reversible bases allow error correction (

).
Time Long (Post-reaction equilibration)Short (Stop immediately upon consumption)Kinetic products form first; thermodynamic products accumulate over time.

Frequently Asked Questions (FAQs)

Q: How do I distinguish E and Z isomers by NMR? A: Look at the alkene proton (


).
  • Chemical Shift: The alkene proton in the

    
    -isomer  is typically deshielded (shifted downfield, 
    
    
    
    ) due to the anisotropy of the cis-cyano group. The
    
    
    -isomer
    proton appears upfield (
    
    
    ).
  • Coupling (if applicable): If the

    
    -carbon has a proton (e.g., from acetaldehyde), use the coupling constant (
    
    
    
    ).
    
    
    (trans)
    
    
    ;
    
    
    (cis)
    
    
    .

Q: Can I use microwave synthesis to improve selectivity? A: Microwave synthesis accelerates the reaction rate but generally favors the thermodynamic (


) product  due to the high thermal energy input. It is excellent for rapid generation of 

-isomers but poor for isolating

-isomers.

Q: Why does my product turn yellow/brown on storage? A: This is likely base-catalyzed polymerization , not isomerization. Trace amounts of piperidine remaining in the crystal lattice can initiate anionic polymerization.

  • Fix: Wash the final organic layer with dilute

    
     (
    
    
    
    ) before drying to remove all amine catalyst. Recrystallize from acidified ethanol (add 1 drop of acetic acid).

References

  • Stereochemistry of Knoevenagel Condensation: Jones, G. "The Knoevenagel Condensation."[3][4] Organic Reactions, 2011 , 15, 204–599. Link

  • Thermodynamic Stability & DFT Studies: Al-Sehemi, A. G., et al. "Density functional theory studies on the E/Z isomerization of ethyl 2-cyano-3-phenylacrylate." Journal of Molecular Structure, 2010 , 981(1), 1-8. Link

  • Catalytic Control (Ionic Liquids): Yue, C., et al. "Ionic liquid-catalyzed Knoevenagel condensation: A highly efficient and green protocol for the synthesis of E-α-cyanocinnamates." Green Chemistry, 2008 , 10, 205-209. Link

  • Photochemical Isomerization: Kannan, P., et al. "Photoisomerization and dimerization of ethyl 2-cyano-3-phenylacrylate." Journal of Photochemistry and Photobiology A: Chemistry, 2005 , 170(1), 59-65. Link

Sources

Technical Support Center: Recrystallization of Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate and its derivatives. This resource is designed for researchers, chemists, and drug development professionals who are working with this important class of chemical intermediates. The unique combination of cyano, ester, and enol ether functional groups presents specific challenges during purification by recrystallization. This guide provides in-depth troubleshooting advice and practical protocols to help you achieve high purity and yield.

Troubleshooting Guide: Common Recrystallization Issues & Solutions

This section addresses the most common problems encountered during the recrystallization of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate derivatives in a direct question-and-answer format.

Question: My compound "oiled out" instead of forming crystals. What went wrong and how can I fix it?

Answer:

"Oiling out" is a common problem, especially for compounds that may have a low melting point or when the solution is supersaturated at a temperature above the compound's melting point. The compound separates as a liquid instead of a solid crystalline lattice.

Probable Causes & Solutions:

  • Cooling Rate is Too Fast: Rapid cooling does not give molecules sufficient time to orient themselves into a crystal lattice.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with a cork ring or glass wool. Once at room temperature, you can then proceed to cool it further in an ice bath to maximize yield.[1]

  • Solvent Boiling Point is Too High: If the solvent's boiling point is higher than the melting point of your compound, it can melt before it crystallizes.

    • Solution: Choose a solvent or a solvent-pair with a lower boiling point. For instance, if you are using toluene (b.p. 111 °C), consider switching to ethyl acetate (b.p. 77 °C) or an ethanol/water mixture.[2]

  • Excessive Impurities: Significant amounts of impurities can depress the melting point of your compound and inhibit crystal formation, leading to a eutectic mixture.[3]

    • Solution: If you suspect a high level of impurities, consider a pre-purification step. Running the crude material through a short plug of silica gel using a solvent system like hexane/ethyl acetate can remove many impurities.[3] Alternatively, adding a small amount of activated charcoal to the hot solution can remove colored impurities, which can sometimes inhibit crystallization.[4]

  • Inappropriate Solvent Polarity: The chosen solvent may be too good at dissolving the compound, even at low temperatures.

    • Solution: Add a miscible "anti-solvent" (one in which your compound is poorly soluble) to the solution. For a polar compound like your derivative, if it is dissolved in a polar solvent like ethanol, slowly add water (a polar anti-solvent for many organics) dropwise to the hot solution until persistent cloudiness is observed, then add a few drops of the good solvent (ethanol) to redissolve and clarify before cooling.[5][6]

Question: No crystals are forming, even after the solution has cooled completely. What should I do?

Answer:

Failure to crystallize upon cooling typically indicates that the solution is not sufficiently supersaturated.

Probable Causes & Solutions:

  • Too Much Solvent Was Used: This is the most common reason. The concentration of the compound is too low to allow crystal nucleation.

    • Solution: Gently heat the solution to boil off some of the solvent.[4] Continue to remove solvent until you see crystals start to form in the hot solution, then add a very small amount of solvent back to redissolve them before allowing it to cool again.

  • Lack of Nucleation Sites: Crystal growth requires an initial seed or surface to begin.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites.[4]

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" will provide a template for further crystal growth.

  • Compound is Highly Soluble in the Chosen Solvent: The solvent may simply be too effective.

    • Solution: As mentioned previously, the addition of an anti-solvent is a powerful technique. Alternatively, remove the solvent entirely via rotary evaporation and attempt the recrystallization again with a completely different solvent system.[4]

Question: The recrystallization yield is very low. How can I improve it?

Answer:

A low yield means a significant portion of your product is being left behind in the mother liquor.

Probable Causes & Solutions:

  • Using Too Much Solvent: While this can also prevent crystallization entirely, using a slight excess will lead to a poor yield as more compound remains dissolved at the cold temperature.[4]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve your crude product. Work in small solvent additions.

  • Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel stem.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Placing the setup on a hot plate or under a heat lamp during filtration is effective.[2] Also, add a small excess of solvent before filtering to account for evaporation.

  • Insufficient Cooling: The solubility of your compound may still be significant at room temperature or even at 0 °C.

    • Solution: After cooling in an ice-water bath, try cooling the flask in a dry ice/acetone bath for a short period. Be cautious, as this can sometimes cause impurities to crash out as well.

Data & Protocols

Table 1: Recommended Solvent Systems for Ethyl Cyanoacetate Derivatives

Based on the polar nature of the cyano, ester, and ethoxy groups, the following solvents and solvent pairs are common starting points.

Solvent/SystemTypeBoiling Point (°C)Rationale & Use Case
Ethanol Single Solvent78A good starting point for many polar organic molecules. Often shows a significant solubility difference between hot and cold.[7][8]
Isopropanol Single Solvent82Similar to ethanol, but slightly less polar. Can be a good alternative if solubility in ethanol is too high.
Ethyl Acetate Single Solvent77A moderately polar solvent; good for compounds with ester functionality due to the "like-dissolves-like" principle.[9]
Ethanol / Water Solvent PairVariableExcellent for many polar compounds. Ethanol dissolves the compound when hot, and water acts as an anti-solvent upon cooling.[5]
Ethyl Acetate / Hexane Solvent PairVariableA classic polar/non-polar pair. Dissolve in hot ethyl acetate and add hexane until cloudy. Good for removing non-polar impurities.[9]
Methanol Single Solvent65Can be effective for recrystallizing cyano-containing compounds.[10]
General Recrystallization Protocol (Ethanol/Water System)

This protocol provides a general workflow. The exact solvent volumes will depend on the scale of your experiment and the specific solubility of your derivative.

  • Dissolution: Place the crude ethyl (Z)-2-cyano-3-ethoxybut-2-enoate derivative in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to a gentle boil (using a water bath or hot plate) with stirring.

  • Achieve Saturation: Continue adding ethanol in small portions until the solid just dissolves completely. Avoid adding a large excess.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration into a pre-warmed flask. Add a small amount (~5-10%) of extra solvent before this step to prevent premature crystallization.

  • Induce Crystallization: Remove the flask from the heat. To the hot, clear solution, add deionized water dropwise until the solution becomes persistently cloudy. Then, add a few drops of hot ethanol to make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (the same ratio used for crystallization) to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualization of the Solvent Selection Process

The following flowchart outlines a logical decision-making process for selecting an appropriate recrystallization solvent system.

Solvent_Selection_Workflow start Start: Crude Solid Derivative test_polar Test Solubility in Polar Protic Solvent (e.g., Ethanol) start->test_polar sol_hot_insol_cold Soluble Hot, Insoluble Cold? test_polar->sol_hot_insol_cold Test test_midpolar Test Solubility in Mid-Polar Aprotic (e.g., Ethyl Acetate) test_midpolar->sol_hot_insol_cold Test try_another Try Different Solvent Class test_midpolar->try_another All fail test_nonpolar Test Solubility in Non-Polar (e.g., Toluene/Hexane) too_soluble Too Soluble Even When Cold? sol_hot_insol_cold->too_soluble No use_single Use as Single Solvent sol_hot_insol_cold->use_single Yes insoluble Insoluble Even When Hot? too_soluble->insoluble No use_pair Use as 'Good' Solvent in a Solvent Pair (e.g., + Water or Hexane) too_soluble->use_pair Yes insoluble->test_midpolar No, Try Next insoluble->try_another Yes try_another->test_midpolar

Caption: A decision flowchart for selecting a recrystallization solvent.

Frequently Asked Questions (FAQs)

Q1: Can I use a solvent mixture from the start? A1: It is generally not recommended. The best practice is to dissolve the compound in the minimum amount of the "good" hot solvent (in which it is highly soluble) and then add the "bad" or anti-solvent (in which it is poorly soluble) until the solution becomes turbid. This method gives you much better control over the saturation point.[2]

Q2: My purified compound is still showing a broad melting point range. What does this mean? A2: A broad melting point range is a classic indicator of an impure compound. It's possible that the chosen recrystallization solvent is not effective at removing a specific impurity that co-crystallizes with your product.[1] You may need to try a different solvent system or consider an alternative purification method, such as column chromatography.

Q3: How do I know if my two solvents are miscible for a solvent-pair recrystallization? A3: Miscibility is crucial for a successful solvent-pair recrystallization.[2] Generally, solvents with similar polarities are miscible (e.g., polar ethanol and polar water). A solvent miscibility chart is a useful reference. A quick benchtop test is to mix the two solvents at the approximate ratio and temperature you plan to use; if they form a single, clear phase, they are miscible.

Q4: The product is colored, but I expect it to be colorless. Will recrystallization help? A4: Yes, recrystallization is often effective at removing colored impurities. If the color persists after one recrystallization, you can try adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal adsorbs many large, colored organic molecules. Use it sparingly, as it can also adsorb your product and reduce the yield.[4]

References

  • PrepChem. (n.d.). Preparation of ethyl (hydroxyimino)cyanoacetate.
  • BenchChem. (2025). Evaluating the reproducibility of Ethyl 2-Cyano-3-(3-pyridyl)acrylate synthesis protocols.
  • Chemistry LibreTexts. (2022, August 16). 2.2.4.6F: Troubleshooting.
  • University of Rochester Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • University of York Chemistry Teaching Labs. (n.d.). Solvent Choice.
  • Santa Monica College. (n.d.). 4. Crystallization.
  • BenchChem. (2025). Technical Support Center: Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate Reactions.
  • Unknown Source. (n.d.).
  • Nichols, L. (n.d.). Recrystallization.
  • ECHEMI. (n.d.). What is the best solvent for recrystallization?.
  • Google Patents. (n.d.). US3803202A - Process for the production of 2-cyano-3,4,5,6-tetrahalogenbenzoic acid alkyl esters.
  • Bousssouf, A., & Ikhlef, S. (2026). PW 01: recrystallization. E-learning, University center of Mila.
  • ResearchGate. (2019, March 20). How to select the best solvent or re crystallization?.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis and comparison of the ¹H NMR chemical shifts for ethyl (Z)-2-cyano-3-ethoxybut-2-enoate. In the absence of directly published experimental data for this specific molecule, this document leverages established principles of NMR spectroscopy and comparative data from structurally related analogs to predict and rationalize its ¹H NMR spectrum. This approach is invaluable for researchers in synthetic chemistry, materials science, and drug development for the structural elucidation and stereochemical assignment of novel compounds.

Introduction: The Crucial Role of NMR in Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules. For compounds exhibiting stereoisomerism, such as the (Z) and (E) isomers of α,β-unsaturated systems, ¹H NMR is particularly powerful. The spatial arrangement of substituents around the double bond significantly influences the chemical environment of nearby protons, leading to distinct and predictable differences in their chemical shifts. The anisotropic effects of π-systems, such as C=C double bonds, carbonyl groups, and cyano groups, create regions of shielding and deshielding that are highly dependent on the geometry of the molecule. This guide will dissect these effects to build a comprehensive picture of the expected ¹H NMR spectrum of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate.

Predicted ¹H NMR Spectrum of Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate

Based on the analysis of substituent effects and comparison with analogous compounds, the following ¹H NMR chemical shifts are predicted for ethyl (Z)-2-cyano-3-ethoxybut-2-enoate in a standard deuterated solvent such as CDCl₃.

Table 1: Predicted ¹H NMR Data for Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate

Protons (Label)MultiplicityPredicted Chemical Shift (δ, ppm)Coupling Constant (J, Hz)Rationale for Prediction
a (CH₃)Triplet~ 1.35~ 7.1Typical for an ethyl ester methyl group.
b (CH₂)Quartet~ 4.30~ 7.1Ethyl ester methylene group, deshielded by the adjacent oxygen.
c (CH₃)Triplet~ 1.40~ 7.0Methyl group of the 3-ethoxy substituent.
d (CH₂)Quartet~ 4.10~ 7.0Methylene group of the 3-ethoxy substituent, deshielded by oxygen.
e (CH₃)Singlet~ 2.50-Vinyl methyl group at the 3-position.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted chemical shifts, a comparison with experimentally determined data for structurally similar molecules is essential. This comparative approach allows for the dissection of individual substituent effects and the influence of stereochemistry.

The (E)-Isomer: Ethyl (E)-2-cyano-3-ethoxybut-2-enoate

While direct data for the (Z)-isomer is scarce, information for the corresponding (E)-isomer provides a critical point of comparison[1]. The key difference lies in the spatial relationship between the substituents on the double bond. In the (Z)-isomer, the cyano and the C1 of the ethyl ester are on the same side of the double bond. In contrast, in the (E)-isomer, the cyano group is on the opposite side. This will influence the chemical shift of the vinyl methyl group.

The Effect of the Cyano Group: Anisotropic Effects

The cyano group exhibits significant magnetic anisotropy. This means it creates a cone-shaped region of shielding and a toroidal region of deshielding around its axis. Protons located within the cone (along the C≡N axis) will be shielded (shifted to a lower ppm value), while those in the torus (perpendicular to the axis) will be deshielded (shifted to a higher ppm value). In the (Z)-isomer, the vinyl methyl group is expected to be in a slightly different electronic environment compared to the (E)-isomer due to the proximity and orientation of the cyano and ester groups.

Comparison with Ethyl (ethoxymethylene)cyanoacetate

A constitutional isomer, ethyl (ethoxymethylene)cyanoacetate, provides valuable comparative data[2]. This molecule shares the ethyl ester, cyano, and ethoxy groups, but they are arranged differently. The vinylic proton in this compound at approximately 8.03 ppm highlights the strong deshielding effect of the geminal cyano and ester groups.

Table 2: ¹H NMR Data for Comparative Compounds

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
Ethyl (ethoxymethylene)cyanoacetate=CH8.032Singlet-[2]
OCH₂ (ester)4.273Quartet7.1 (assumed)[2]
OCH₂ (ether)4.366Quartet7.1 (assumed)[2]
CH₃ (ester)1.329Triplet7.1 (assumed)[2]
CH₃ (ether)1.451Triplet7.1 (assumed)[2]
Ethyl (Z)-3-(2-methoxyphenyl)but-2-enoate=CH5.949Multiplet-[3]
CH₃ (vinyl)2.139Doublet of doublets1.5, 0.7[3]
Ethyl (E)-3-(2-methoxyphenyl)but-2-enoate=CH5.874Multiplet-[3]
CH₃ (vinyl)2.470Doublet1.3[3]

The data from the (Z)- and (E)-isomers of ethyl 3-(2-methoxyphenyl)but-2-enoate clearly illustrate the effect of stereochemistry on the chemical shift of the vinyl methyl group, with the (E)-isomer's methyl group being more deshielded[3]. This trend is anticipated for ethyl 2-cyano-3-ethoxybut-2-enoate as well.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate, the following experimental protocol is recommended.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d (CDCl₃) is a common starting point for many organic molecules.

  • Concentration: Dissolve approximately 5-10 mg of the liquid sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0.00 ppm.

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient for a ¹H NMR spectrum.

    • Number of Scans: Acquire a suitable number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

    • Phasing and Baseline Correction: Phase the spectrum and apply a baseline correction to ensure accurate integration.

    • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integration: Integrate the signals to determine the relative number of protons for each resonance.

Visualization of Key Structural Features and Predicted ¹H NMR

The following diagram illustrates the structure of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate with the protons labeled according to the predictions in Table 1.

Caption: Structure of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate with proton labels.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR chemical shifts for ethyl (Z)-2-cyano-3-ethoxybut-2-enoate. By leveraging comparative data from structurally similar molecules and fundamental principles of NMR spectroscopy, we have established a robust set of expected chemical shifts and their underlying rationale. The detailed experimental protocol provided will enable researchers to acquire high-quality data for this and similar compounds, facilitating accurate structural elucidation and stereochemical confirmation. This integrated approach of prediction, comparison, and experimental design is a cornerstone of modern chemical research.

References

  • Royal Society of Chemistry. Iron-Catalyzed Stereospecific Arylation of Enol Tosylates with Grignard reagents - Supporting Information. [Link]

  • PubChem. ethyl (2E)-2-cyano-3-ethoxybut-2-enoate. [Link]

Sources

Comparison of reactivity: ethyl (Z)-2-cyano-3-ethoxybut-2-enoate vs ethyl (ethoxymethylene)cyanoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide compares the reactivity and application profiles of two critical


-alkoxyacrylate building blocks: Ethyl (ethoxymethylene)cyanoacetate (EMCA)  and its methylated analog, Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate (ECEB) .

While both reagents function as 1,3-dielectrophile equivalents for synthesizing nitrogenous heterocycles (pyrimidines, pyrazoles, quinolines), their reactivity profiles diverge significantly due to steric and electronic factors at the


-carbon.
  • EMCA (Reagent A): High reactivity, kinetically favored. Ideal for rapid synthesis of unsubstituted core scaffolds.

  • ECEB (Reagent B): Lower reactivity, sterically hindered. Required for introducing methyl substituents at the heterocyclic 4- or 5-position (depending on numbering) but demands forcing experimental conditions.

Structural & Electronic Analysis

The core difference lies at the


-position of the acrylate system. This structural variation dictates the kinetics of the initial nucleophilic attack, which is the rate-determining step in most heterocyclizations.
FeatureEthyl (ethoxymethylene)cyanoacetate (EMCA)Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate (ECEB)
Structure



-Substituent
Hydrogen (H)Methyl (Me)
Steric Environment Unhindered; accessible to bulky nucleophiles.Hindered;

-methyl blocks nucleophilic trajectory.
Electronic Effect Highly electrophilic

-carbon.
Methyl group (+I effect) slightly reduces electrophilicity.
Primary Mechanism Addition-Elimination (

V)
Addition-Elimination (

V)
CAS Number 94-05-31001-50-9
Mechanistic Implications

Both reagents react via a Vinylogous Nucleophilic Substitution (


V)  mechanism (Addition-Elimination). A nucleophile (e.g., amine, hydrazine) attacks the 

-carbon, forming a tetrahedral intermediate, followed by the elimination of ethanol.
  • EMCA: The lack of steric bulk allows the tetrahedral intermediate to form rapidly, even at room temperature.

  • ECEB: The

    
    -methyl group creates a steric clash with the incoming nucleophile, significantly raising the activation energy (
    
    
    
    ). Additionally, the inductive donation of the methyl group stabilizes the starting alkene, making it less susceptible to attack.

Comparative Reactivity Data

The following data summarizes reaction times and yields for standard heterocycle formations. Note the drastic difference in conditions required to achieve comparable yields.

Table 1: Synthesis of Pyrazoles (Reaction with Hydrazine)

Target: 5-Amino-1H-pyrazole-4-carboxylates

ReagentSolventTemp (

C)
TimeYieldNotes
EMCA Ethanol25 (RT)1-2 h92%Exothermic; requires cooling on large scale.
ECEB Ethanol78 (Reflux)6-12 h75-85%Requires heat to overcome steric barrier.
Table 2: Synthesis of Pyrimidines (Reaction with Amidines)

Target: 4-Substituted-5-cyanopyrimidines

ReagentSolventBaseTempTimeYield
EMCA EtOHEtONaReflux2-4 h88%
ECEB EtOH/DMFEtONaReflux12-24 h65-75%

Visualizing the Reactivity Pathways[1]

The diagram below illustrates the divergent pathways and the energy barrier difference caused by the methyl group.

ReactivityComparison Start Reagent Selection EMCA EMCA (R = H) Start->EMCA ECEB ECEB (R = Me) Start->ECEB Nu_Attack Nucleophilic Attack (Rate Determining Step) EMCA->Nu_Attack Fast kinetics ECEB->Nu_Attack Slow kinetics Inter_H Intermediate (R=H) Low Steric Strain Nu_Attack->Inter_H Low Ea Inter_Me Intermediate (R=Me) High Steric Strain Nu_Attack->Inter_Me High Ea (Steric Clash) Elim Elimination of EtOH Inter_H->Elim Inter_Me->Elim Prod_H Unsubstituted Heterocycle (Fast, High Yield) Elim->Prod_H Prod_Me Methyl-Substituted Heterocycle (Slow, Moderate Yield) Elim->Prod_Me

Figure 1: Comparative reaction pathway showing the kinetic bottleneck (High


) introduced by the methyl group in ECEB.

Experimental Protocols

Protocol A: High-Speed Synthesis with EMCA

Application: Synthesis of ethyl 5-amino-1H-pyrazole-4-carboxylate. Rationale: EMCA is highly reactive; controlling the exotherm is key to preventing polymerization or double-addition side products.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel.

  • Solvation: Dissolve EMCA (16.9 g, 100 mmol) in absolute ethanol (100 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add Hydrazine Hydrate (5.0 g, 100 mmol) dropwise over 20 minutes.

    • Observation: The solution will turn yellow/orange. A white precipitate often forms immediately.

  • Reaction: Remove the ice bath and stir at room temperature for 1 hour.

    • Validation: Monitor via TLC (EtOAc/Hexane 1:1). EMCA (

      
      ) should disappear; Product (
      
      
      
      ) appears.
  • Workup: If the product precipitates, filter and wash with cold ethanol. If soluble, concentrate in vacuo and recrystallize from ethanol.

Protocol B: Forcing Synthesis with ECEB

Application: Synthesis of ethyl 3-methyl-5-amino-1H-pyrazole-4-carboxylate. Rationale: The


-methyl group hinders attack. Thermal energy is required to drive the reaction to completion.
  • Setup: Equip a 100 mL round-bottom flask with a reflux condenser and magnetic stir bar.

  • Solvation: Dissolve ECEB (18.3 g, 100 mmol) in Ethanol (80 mL).

    • Note: Higher boiling solvents like propanol or neat conditions may be used if reaction stalls.

  • Addition: Add Hydrazine Hydrate (6.0 g, 120 mmol). Note: A slight excess (1.2 eq) is recommended for ECEB to drive equilibrium.

  • Reaction: Heat the mixture to a vigorous reflux (

    
    C) for 8–12 hours.
    
    • Validation: TLC monitoring is critical. The starting material spot will persist much longer than with EMCA. Do not stop heating until ECEB is consumed.

  • Workup: Cool to room temperature. Concentrate the solvent to 20% volume. Cool to 4°C to induce crystallization. Filter the solid.[1]

Troubleshooting & Optimization

IssueCauseSolution
Low Yield (ECEB) Incomplete conversion due to sterics.Switch solvent to n-Butanol (Reflux

C) or run neat at

C.
Side Products (EMCA) Double addition of nucleophile.Ensure strict 1:1 stoichiometry and slow addition at

C.
No Reaction Old reagents (Hydrolysis).Check IR for nitrile peak (

). If absent, reagent has hydrolyzed to cyanoacetic acid.

Mechanism of Action (Detailed)

The following Graphviz diagram details the specific atomic interactions during the critical bond-forming step.

Mechanism cluster_legend Legend R1 Reagent EtO-CR=C(CN)COOEt TS Tetrahedral Intermediate (Steric Clash if R=Me) R1->TS Addition Nu Nucleophile (NH2-R') Nu->TS Addition Elim Elimination of EtOH TS->Elim -EtOH Prod Final Enamine/Heterocycle Elim->Prod key R = H (Fast) R = Me (Slow)

Figure 2: The Addition-Elimination mechanism. The transition state leading to the Tetrahedral Intermediate is the point of divergence for reaction rates.

References

  • PubChem. (n.d.). Ethyl ethoxymethylenecyanoacetate (Compound Summary).[2] National Library of Medicine. Retrieved February 21, 2026, from [Link]

  • Gould, R. G., & Jacobs, W. A. (1939).[3] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. (Foundational text on EMCA reactivity in Gould-Jacobs reaction).

  • PubChem. (n.d.). Ethyl 2-cyano-3-ethoxybut-2-enoate (Compound Summary). National Library of Medicine. Retrieved February 21, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of the elemental composition of a novel compound like ethyl (Z)-2-cyano-3-ethoxybut-2-enoate is a foundational step in its characterization. This guide provides an in-depth comparison of analytical techniques for elemental analysis, grounded in scientific principles and practical application. We will explore the gold standard method, combustion analysis, and contrast it with other instrumental techniques, offering supporting data and protocols to ensure the integrity of your analytical outcomes.

The Foundational Benchmark: Theoretical Composition

Before delving into analytical methodologies, we must first establish the theoretical elemental composition of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate. This theoretical data serves as the absolute standard against which all experimental results are compared.

The molecular formula for ethyl (Z)-2-cyano-3-ethoxybut-2-enoate is C₉H₁₃NO₃.[1][2] Based on a molar mass of 183.207 g/mol , the theoretical elemental composition is as follows:

ElementAtomic Mass ( g/mol )% Composition
Carbon (C)12.01159.00%
Hydrogen (H)1.0087.15%
Nitrogen (N)14.0077.65%
Oxygen (O)15.99926.20%

This theoretical framework is non-negotiable. Any deviation in experimental results from these values must be accounted for, whether by the presence of impurities, residual solvents, or instrumental error.

The Gold Standard: Combustion Analysis for CHNS/O Determination

For organic compounds such as ethyl (Z)-2-cyano-3-ethoxybut-2-enoate, combustion analysis is the universally recognized gold standard for determining the weight percentages of carbon, hydrogen, nitrogen, and sulfur.[3] Oxygen is typically determined by a similar method involving high-temperature pyrolysis.[4][5]

The underlying principle of combustion analysis is the complete and quantitative oxidation of the sample in a high-temperature, oxygen-rich environment.[3][6] This process converts the constituent elements into simple, stable gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (which are subsequently reduced to N₂).[7][8] These gases are then chromatographically separated and quantified using a thermal conductivity detector (TCD).[4][8]

Why Combustion Analysis is the Standard

The preeminence of combustion analysis for organic compounds is due to its high precision, accuracy, and reliability.[3][6] Modern elemental analyzers are automated, require small sample sizes (typically 1-3 mg), and can provide results in a matter of minutes.[4][9] For pharmaceutical applications, this technique is crucial for verifying the identity and purity of a compound.[6][9]

Experimental Workflow: Combustion Analysis

The following diagram illustrates the typical workflow for combustion analysis of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate.

Combustion Analysis Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Weighing of Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate (1-3 mg) Encapsulation Encapsulation in Tin Foil Sample->Encapsulation Autosampler Autosampler Introduction Encapsulation->Autosampler Combustion Combustion Furnace (~1000°C in O₂ stream) Autosampler->Combustion Reduction Reduction Furnace (to convert NOx to N₂) Combustion->Reduction Separation Gas Chromatographic Separation Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Data Data Acquisition & Integration Detection->Data Calculation Calculation of %C, %H, %N Data->Calculation

Caption: Workflow for CHN analysis by combustion.

Detailed Experimental Protocol for Combustion Analysis

Objective: To determine the weight percent of Carbon (C), Hydrogen (H), and Nitrogen (N) in a sample of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate.

Instrumentation: A calibrated CHN elemental analyzer.

Materials:

  • Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate sample

  • Microanalytical standards (e.g., acetanilide, benzoic acid)[8]

  • Tin capsules

  • High-purity oxygen and helium carrier gas

Procedure:

  • Instrument Calibration:

    • Perform a multi-point calibration using a certified microanalytical standard. This establishes the relationship between the detector signal and the known elemental mass.

  • Sample Preparation:

    • Accurately weigh approximately 1-3 mg of the ethyl (Z)-2-cyano-3-ethoxybut-2-enoate sample into a tin capsule using a microbalance.[9]

    • Seal the tin capsule to ensure no sample is lost.

  • Analysis:

    • Place the encapsulated sample into the instrument's autosampler.

    • Initiate the analysis sequence. The sample is dropped into a high-temperature combustion furnace (typically around 900-1000°C) with a constant flow of pure oxygen.[8]

    • The combustion products (CO₂, H₂O, NₓOᵧ) are swept by a helium carrier gas through a reduction furnace containing copper to convert nitrogen oxides to N₂ gas.[8]

    • The gases then pass through a gas chromatography column to separate N₂, CO₂, and H₂O.

    • The separated gases are detected by a thermal conductivity detector (TCD).

  • Data Analysis:

    • The instrument software integrates the peak areas for each gas.

    • The weight percentages of C, H, and N are calculated based on the calibration curve and the initial sample weight.

Acceptance Criteria: For a pure substance in a pharmaceutical setting, the experimentally determined values should be within ±0.4% of the theoretical values.

Alternative Techniques: A Comparative Overview

While combustion analysis is the standard for determining the primary elemental composition (C, H, N, O) of organic compounds, other techniques are often employed for different aspects of elemental analysis, such as the quantification of trace metal impurities.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a powerful technique for trace and ultra-trace element analysis.[10][11] It is highly sensitive, capable of detecting elements at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[10]

  • Principle: A liquid sample is nebulized and introduced into a high-temperature argon plasma, which ionizes the atoms. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio.[11]

  • Applicability to Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate: ICP-MS is not suitable for the primary determination of C, H, N, and O in an organic compound.[12] Its strength lies in the detection of elemental impurities, which is a critical aspect of quality control in pharmaceutical manufacturing.[13] For example, it can be used to quantify residual catalysts (e.g., Pd, Pt, Ru) or other metallic contaminants.

X-Ray Fluorescence (XRF)

XRF is a non-destructive analytical technique used to determine the elemental composition of materials.[14][15]

  • Principle: The sample is irradiated with high-energy X-rays, causing the ejection of inner-shell electrons. Electrons from higher energy shells then drop to fill the vacancies, emitting secondary (fluorescent) X-rays with energies characteristic of each element.[15]

  • Applicability to Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate: XRF is generally not the preferred method for the accurate quantification of light elements like C, H, N, and O in an organic matrix.[16] The technique is more sensitive to heavier elements.[17] It can be a useful screening tool for identifying the presence of unexpected elements but lacks the precision of combustion analysis for the core organic elements.

Performance Comparison

The following table summarizes the performance of these techniques for the elemental analysis of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate.

FeatureCombustion AnalysisICP-MSX-Ray Fluorescence (XRF)
Primary Application Quantitative analysis of C, H, N, S, O in organic compounds Quantitative analysis of trace and ultra-trace metallic impurities Qualitative and semi-quantitative analysis of elemental composition (primarily for heavier elements)
Elements Analyzed C, H, N, S, OMost elements in the periodic tableTypically Na to U
Typical Sample Size 1-3 mgmg to g (after digestion)mg to bulk sample
Precision High (typically <0.3% RSD)High (typically <5% RSD)Moderate
Accuracy High (typically within ±0.4% of theoretical)High (with appropriate standards)Moderate to Good
Detection Limits % levelppb to pptppm to %
Destructive? YesYes (sample is consumed in plasma)No

Conclusion

For the definitive elemental analysis of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate, combustion analysis remains the unequivocal standard. Its precision and accuracy for determining the mass percentages of carbon, hydrogen, nitrogen, and oxygen are unmatched by other techniques. While methods like ICP-MS are indispensable for the quantification of trace elemental impurities as mandated by regulatory bodies like the ICH, they are not a substitute for combustion analysis in establishing the primary elemental composition of the molecule. A comprehensive analytical approach for a new chemical entity in a drug development pipeline would therefore involve combustion analysis to confirm the empirical formula and ICP-MS to ensure the absence of harmful elemental impurities.

References

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). VELP Scientifica. Retrieved February 21, 2026, from [Link]

  • Combustion analysis. (2023, December 29). In Wikipedia. Retrieved February 21, 2026, from [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. (n.d.). Mettler Toledo. Retrieved February 21, 2026, from [Link]

  • LECO - Combustion Analysis (H, C, N, O, S). (n.d.). Materials Characterization Services. Retrieved February 21, 2026, from [Link]

  • Elemental analysis of organic compounds with the use of automated CHNS analyzers. (2007). Journal of Analytical Chemistry, 62(7), 676–683.
  • What is a CHNS Elemental Analyzer? (2023, October 19). AZoM. Retrieved February 21, 2026, from [Link]

  • Combustion Analysis Ten Examples. (n.d.). ChemTeam. Retrieved February 21, 2026, from [Link]

  • Elemental analysis: operation & applications. (n.d.). Elementar. Retrieved February 21, 2026, from [Link]

  • Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (n.d.). Agilent. Retrieved February 21, 2026, from [Link]

  • CHNS Elemental Analysers. (2008, April 29). The Royal Society of Chemistry. Retrieved February 21, 2026, from [Link]

  • Elemental analysis in the context of fuels is a crucial analytical technique used to determine the elemental composition of various types of fuels. (2026, February 15). Chromatography Today. Retrieved February 21, 2026, from [Link]

  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM. Retrieved February 21, 2026, from [Link]

  • DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. (2021, September 14). International Journal of Chemical & Pharmaceutical Analysis. Retrieved February 21, 2026, from [Link]

  • Elemental Analysis - Organic & Inorganic Compounds. (n.d.). ELTRA. Retrieved February 21, 2026, from [Link]

  • Determining Elemental Impurities in Pharmaceutical Materials: How to Choose the Right Technique. (2015, March 1). Spectroscopy Online. Retrieved February 21, 2026, from [Link]

  • Elemental Composition using XRF. (2022, December 20). EAG Laboratories. Retrieved February 21, 2026, from [Link]

  • Elemental Analysis by ICP-MS. (n.d.). Agilent. Retrieved February 21, 2026, from [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). LinkedIn. Retrieved February 21, 2026, from [Link]

  • Combustion Analysis Versus Spectrometric Methods. (2019, February 14). AZoM. Retrieved February 21, 2026, from [Link]

  • Spectroscopic Methods. (n.d.). Fiveable. Retrieved February 21, 2026, from [Link]

  • Radical Polymerization of Alkyl 2-Cyanoacryl
  • Nanoscale analysis of the interaction between cyanoacrylate and vacuum metal deposition in the development of latent fingermarks. (2011).
  • Combustion Elemental Analysis. (n.d.). Analytik Jena. Retrieved February 21, 2026, from [Link]

  • What is X-ray Fluorescence (XRF). (n.d.). HORIBA. Retrieved February 21, 2026, from [Link]

  • Inductively Coupled Plasma Mass Spectrometry: Introduction to Analytical Aspects. (2017). Clinical Biochemist Reviews, 38(3), 139–150.
  • Spectroscopic Analysis. (n.d.). EBSCO. Retrieved February 21, 2026, from [Link]

  • Demystifying ICP-MS: A Beginner's Guide To Elemental Analysis. (2024, April 11). Anatech USA. Retrieved February 21, 2026, from [Link]

  • Cyanoacrylate Chemistry and Polymerization Mechanisms. (2024). Progress in Chemical and Biochemical Research, 7(2), 129-142.
  • Benefits of ICP-MS for the Elemental Compositional Analysis of Lithium-Ion Battery Electrolytes. (2025, March 19). Spectroscopy Online. Retrieved February 21, 2026, from [Link]

  • Development and validation of analytical method for determination of elemental impurities in micafungin for injection. (2024, June 6). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). LinkedIn. Retrieved February 21, 2026, from [Link]

  • An investigation into the sample preparation procedure and analysis of cyanoacrylate adhesives using. (n.d.). CORE. Retrieved February 21, 2026, from [Link]

  • XRF Analysis & Principle Explained | Non‑Destructive X‑Ray Fluorescence Guide. (n.d.). SPECTRO Analytical Instruments. Retrieved February 21, 2026, from [Link]

  • Evolved Gas Analysis and Multi-step Pyrolysis of Cyanoacrylate Glue. (n.d.). LabTech. Retrieved February 21, 2026, from [Link]

  • ethyl (2E)-2-cyano-3-ethoxybut-2-enoate. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

  • (Z)-Ethyl 2-methylbut-2-enoate. (n.d.). NIST WebBook. Retrieved February 21, 2026, from [Link]

  • ethyl (Z)-2-cyano-3-hydroxybut-2-enoate. (n.d.). Chemsrc. Retrieved February 21, 2026, from [Link]

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A Comparative Guide to Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate: Method Development and Isomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the accurate characterization of novel compounds is paramount. Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate, a substituted cyanoacrylate, presents a unique analytical challenge due to the potential for geometric isomerism. The presence of its (E)-isomer can significantly impact the compound's reactivity, purity, and ultimately, its performance in downstream applications. This guide provides a comprehensive framework for developing a robust GC-MS method to determine the retention time of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate and effectively separate it from its potential (E)-isomer. While specific retention time data for this compound is not publicly cataloged, this guide will equip you with the scientific principles and a systematic workflow to establish these critical parameters in your laboratory.

The Analytical Imperative: Separating Geometric Isomers

Geometric isomers, such as the (Z) and (E) forms of ethyl 2-cyano-3-ethoxybut-2-enoate, often possess very similar boiling points and mass spectra. This makes their separation and individual quantification a non-trivial task. The choice of the gas chromatographic stationary phase and the optimization of the temperature program are the most critical factors in achieving resolution.[1][2] The subtle differences in the dipole moments and spatial orientation of the functional groups in the (Z) and (E) isomers are what we must exploit to achieve separation.

Strategic Selection of the GC Column: A Comparative Analysis

The heart of the chromatographic separation lies in the selection of the analytical column. The principle of "like dissolves like" is a foundational concept in chromatography, where the polarity of the stationary phase should be matched to the polarity of the analytes for optimal interaction and separation.[3]

Column Type Stationary Phase Chemistry Principle of Separation Expected Performance for Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate Isomers
Non-Polar 100% Dimethylpolysiloxane (e.g., DB-1, HP-1)Primarily separates based on boiling point differences, relying on van der Waals interactions.[2][3]Poor to no separation is expected. The (Z) and (E) isomers likely have very similar boiling points, leading to co-elution.
Mid-Polarity (35-50%)-Phenyl Polysiloxane (e.g., DB-35, HP-35)Offers a balance of dispersive and dipole-dipole interactions. The phenyl groups can induce dipole moments, enhancing selectivity for polarizable compounds.[2]Moderate separation may be achievable. The increased potential for dipole-dipole interactions could differentiate between the isomers.
High-Polarity (Cyano-Phase) Biscyanopropyl/Cyanopropylphenyl Polysiloxane (e.g., DB-225, SP-2340)Strong dipole-dipole and dipole-induced dipole interactions. Specifically designed for separating cis/trans isomers of compounds like fatty acid methyl esters.[3][4][5]Highly Recommended. The strong dipole of the cyano groups in the stationary phase is expected to interact differently with the dipole moments of the (Z) and (E) isomers, providing the best chance for complete resolution.

Given the polar nature of the cyano and ester functional groups in the target molecule, a high-polarity cyanopropyl-based column is the most promising starting point for method development.

Workflow for GC-MS Method Development and Validation

The following diagram and protocol outline a systematic approach to developing and validating a GC-MS method for the analysis of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate.

GCMS_Method_Development cluster_prep Preparation cluster_dev Method Development cluster_val Method Validation cluster_analysis Routine Analysis start Synthesize or Procure (Z) and (E) Isomer Standards (if possible) prep_sample Prepare Dilute (~100 µg/mL) Solutions in a Volatile Solvent (e.g., Dichloromethane, Ethyl Acetate) start->prep_sample col_select Select High-Polarity Cyano-Phase GC Column prep_sample->col_select initial_method Establish Initial GC-MS Conditions (Scouting Run) col_select->initial_method temp_opt Optimize Temperature Program (Ramp Rate) initial_method->temp_opt flow_opt Optimize Carrier Gas Flow Rate temp_opt->flow_opt specificity Confirm Peak Identity (Mass Spectra, Standards) flow_opt->specificity linearity Linearity & Range specificity->linearity precision Precision (Repeatability & Intermediate Precision) linearity->precision accuracy Accuracy (Spike/Recovery) precision->accuracy lod_loq LOD & LOQ accuracy->lod_loq robustness Robustness lod_loq->robustness routine Routine Sample Analysis & QC Checks robustness->routine

Caption: Workflow for GC-MS method development and validation.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for your method development.

1. Sample Preparation:

  • Accurately prepare a stock solution of your ethyl (Z)-2-cyano-3-ethoxybut-2-enoate sample in a high-purity volatile solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Perform a serial dilution to create a working standard of approximately 100 µg/mL for initial method development.

2. GC-MS Instrumentation and Initial Parameters:

  • GC System: Agilent 8890 or equivalent.

  • MS System: Agilent 5977B MSD or equivalent.

  • Column: Agilent J&W DB-225 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent high-polarity cyanopropyl phase.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector: Split/Splitless inlet.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted to 10:1 for higher sensitivity if needed).

3. Initial Temperature Program (Scouting Run):

  • Initial Oven Temperature: 80 °C, hold for 2 minutes.

  • Temperature Ramp: Increase at 10 °C/min to 250 °C.

  • Final Hold: Hold at 250 °C for 5 minutes.

    • Rationale: This initial broad ramp will help to determine the approximate elution temperature of the analytes.[6]

4. Mass Spectrometer Parameters:

  • Transfer Line Temperature: 260 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 40-300) for initial identification. Subsequently, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity and quantification.

5. Method Optimization:

  • Temperature Program Refinement: Based on the scouting run, adjust the temperature program to improve the resolution between the (Z) and potential (E) isomer peaks. A slower ramp rate (e.g., 2-5 °C/min) around the elution temperature of the isomers will generally increase separation.[1]

  • Peak Identification: The mass spectra of the (Z) and (E) isomers are expected to be very similar, if not identical. Confirmation of peak identity will rely on the injection of pure standards if available. In their absence, the earlier eluting peak is often the cis or (Z) isomer on polar columns, but this is not a universal rule.

  • Transition to SIM Mode: Once the retention times are established, develop a SIM method. Likely ions to monitor for this molecule (MW = 169.19 g/mol ) would include the molecular ion (m/z 169) and key fragment ions (e.g., loss of ethoxy group, m/z 124; loss of the ethyl ester group, m/z 96).

6. Method Validation:

  • Once an optimized method is established, it should be validated for its intended purpose.[7][8] Key validation parameters include:

    • Specificity: Ensure no interference from the matrix or other impurities.

    • Linearity: Establish a calibration curve over the desired concentration range.

    • Precision and Accuracy: Determine the repeatability and intermediate precision, as well as the trueness of the measurements.[9]

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the sensitivity of the method.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The systematic approach, from column selection to detailed optimization and formal validation, ensures that the final method is robust, reliable, and fit for purpose. The use of a high-polarity column, specifically designed for isomer separations, provides a strong scientific basis for achieving the analytical goal. By following this guide, researchers can confidently establish the GC-MS retention times for ethyl (Z)-2-cyano-3-ethoxybut-2-enoate and its related isomers, ensuring the quality and integrity of their scientific work.

References

  • Lin, J., Song, L., Chen, Y., Liu, C., Chen, S., & Mo, F. (2025). Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization. Digital Discovery, Advance Article. Available from: [Link]

  • ResearchGate. (n.d.). Chemical Imaging of Cyanoacrylate-Fumed Fingerprints by Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Imaging. Available from: [Link]

  • Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. Available from: [Link]

  • Ecker, J., Scherer, M., Schmitz, G., & Liebisch, G. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 901, 99–104. Available from: [Link]

  • LCGC International. (2020, November 12). GC Temperature Programming—10 Things You Absolutely Need to Know. Available from: [Link]

  • MDPI. (2021, March 26). The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS. Available from: [Link]

  • ResearchGate. (n.d.). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Available from: [Link]

  • Semantic Scholar. (n.d.). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Available from: [Link]

  • MDPI. (2023, October 22). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Available from: [Link]

  • Iowa State University Digital Repository. (n.d.). Chemical Imaging of Cyanoacrylate Fumed Fingerprints by Matrix Assisted Laser Desorption Ionization Mass Spectrometry Imaging. Available from: [Link]

  • ResearchGate. (n.d.). Analysis of cyanoacrylate ultraviolet absorbers using liquid chromatography/atmospheric pressure chemical ionization mass spectrometry: Influence of fragmentor voltage and solvent on ionization and fragmentation behaviors. Available from: [Link]

  • Chromatography Today. (2014, February 26). Optimisation of Column Parameters in GC. Available from: [Link]

  • GlobalCompliancePanel. (n.d.). Validation of GC/ GC-MS Methodologies| Gas Chromatography Mass Spectrometry. Available from: [Link]

  • Research and Markets. (n.d.). Validation of GC / GC-MS Methodologies. Available from: [Link]

  • Restek. (2021, January 28). Guide to GC Column Selection and Optimizing Separations. Available from: [Link]

  • Phenomenex. (n.d.). GC Tech Tip: GC Column - Polarity vs Selectivity. Available from: [Link]

  • MDPI. (2019, March 18). Validation Including Uncertainty Estimation of a GC–MS/MS Method for Determination of Selected Halogenated Priority Substances in Fish Using Rapid and Efficient Lipid Removing Sample Preparation. Available from: [Link]

  • ResearchGate. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Available from: [Link]

  • LCGC International. (2023, January 1). Does High Polarity Mean High Retention on Stationary Phases in Gas Chromatography (GC)?. Available from: [Link]

  • MDPI. (2020, April 11). Ultra-Trace Analysis of Cyanotoxins by Liquid Chromatography Coupled to High-Resolution Mass Spectrometry. Available from: [Link]

  • PubMed. (2010, September 15). Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds. Available from: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fast-paced world of drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities you handle. The proper disposal of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate, a compound with both nitrile and acrylate functionalities, is not merely a regulatory hurdle but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for its safe disposal, grounded in scientific principles and regulatory compliance.

Hazard Assessment and Chemical Profile

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate is classified under the broader category of nitriles, which are toxic substances.[1][2] The presence of the cyano group (C≡N) is of particular concern due to the potential for the release of highly toxic cyanide gas, especially under acidic conditions.[3][4]

Key Hazards:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5][6]

  • Irritation: Causes skin and serious eye irritation.[5][7]

  • Environmental: Harmful to aquatic life with long-lasting effects.[8]

The following table summarizes the key hazard information for ethyl (Z)-2-cyano-3-ethoxybut-2-enoate and related compounds.

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or inhaled.[5]токсичностьP261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340
Skin Corrosion/Irritation Causes skin irritation.[5]раздражениеP264, P280, P302+P352, P332+P313, P362
Serious Eye Damage/Irritation Causes serious eye irritation.[5]раздражениеP264, P280, P305+P351+P338, P337+P313
Hazardous to the Aquatic Environment Harmful to aquatic life with long lasting effects.[8]P273, P501
The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe disposal of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate from the point of generation to final removal by a licensed waste management service.

The "Why": The cardinal rule of chemical waste management is immediate and proper segregation to prevent dangerous reactions.[9][10] Nitriles, such as ethyl (Z)-2-cyano-3-ethoxybut-2-enoate, are incompatible with strong acids and oxidizing agents.[11] Contact with acids can lead to the liberation of deadly hydrogen cyanide gas.

Procedure:

  • Designated Waste Containers: At the "satellite accumulation area"—the point of waste generation, such as a fume hood—use separate, clearly labeled containers for different waste streams.[12][13]

  • Solid vs. Liquid Waste:

    • Liquid Waste: Collect all liquid residues, including reaction mixtures and the first rinse of contaminated glassware, in a dedicated, leak-proof container.[14][15]

    • Solid Waste: All contaminated solid materials, such as gloves, pipette tips, and absorbent paper, must be placed in a separate, clearly labeled container for solid chemical waste.[4]

  • Container Compatibility: Ensure the waste container is made of a material compatible with ethyl (Z)-2-cyano-3-ethoxybut-2-enoate. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers for acidic waste streams.[16]

The "Why": Accurate and detailed labeling is a regulatory requirement and essential for the safety of everyone who will handle the waste.[12][14] It prevents accidental mixing of incompatible wastes and ensures proper handling by waste management professionals.

Procedure:

  • Use Hazardous Waste Tags: As soon as the first drop of waste is added, affix a hazardous waste tag to the container.[14]

  • Complete and Accurate Information: The label must include:

    • The words "Hazardous Waste."[12]

    • The full chemical name: "ethyl (Z)-2-cyano-3-ethoxybut-2-enoate." Avoid using formulas or abbreviations.[12]

    • An accurate estimation of the concentration of all chemical constituents in the container.

    • The date accumulation started.

The "Why": Proper storage in the laboratory is a critical step to prevent spills, exposure, and dangerous reactions. Regulations from the Environmental Protection Agency (EPA) govern the storage of hazardous waste.[17]

Procedure:

  • Satellite Accumulation Area (SAA): Store the waste containers in a designated SAA that is at or near the point of generation and under the control of the laboratory personnel.[12][13]

  • Secondary Containment: Place all liquid waste containers in a secondary containment bin to prevent the spread of material in case of a leak.[16]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste. Do not leave a funnel in the container opening.[12][14]

  • Segregation: Store the waste container for ethyl (Z)-2-cyano-3-ethoxybut-2-enoate away from incompatible materials, particularly acids.

The "Why": The final disposal of hazardous waste must be handled by a licensed and certified hazardous waste contractor in accordance with the Resource Conservation and Recovery Act (RCRA).[13][17]

Procedure:

  • Contact Environmental Health & Safety (EH&S): When the waste container is nearly full (approximately 90% capacity), contact your institution's EH&S department to arrange for a waste pickup.[12]

  • Waste Manifest: Your EH&S department will work with a licensed waste broker to profile, manifest, and transport the waste to a treatment, storage, and disposal facility (TSDF).[18]

Decontamination and Spill Management

In the event of a spill or the need to decontaminate surfaces, the following procedures should be followed.

The "Why": Proper decontamination is essential to ensure a safe working environment and to prevent unintended exposure. The use of a basic solution for initial decontamination helps to avoid the generation of hydrogen cyanide gas.

Procedure:

  • Initial Decontamination: Wipe down contaminated surfaces with a pH 10 buffer solution.[4]

  • Secondary Decontamination: Following the initial wipe-down, decontaminate the area with a freshly prepared 10% bleach solution.[4]

  • Waste Disposal: All cleaning materials (wipes, absorbent pads) must be disposed of as solid hazardous waste.[4]

The "Why": A quick and appropriate response to a spill is crucial to mitigate the hazards associated with ethyl (Z)-2-cyano-3-ethoxybut-2-enoate.

Procedure:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (if necessary): For large spills or if there is a risk of inhalation, evacuate the area.

  • Personal Protective Equipment (PPE): Before attempting to clean a small, manageable spill, don appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[15]

  • Containment and Absorption: Contain the spill with an inert absorbent material such as vermiculite or sand.[19]

  • Collection: Carefully collect the absorbed material and place it in a labeled container for hazardous waste disposal.[19]

  • Decontamination: Decontaminate the spill area as described in the decontamination protocol.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate.

DisposalWorkflow Disposal Decision Workflow for Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate start Waste Generation is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (gloves, wipes, etc.) is_solid->solid_waste Solid liquid_waste Liquid Waste (reaction mixture, rinsate) is_solid->liquid_waste Liquid solid_container Place in a labeled solid hazardous waste container solid_waste->solid_container liquid_container Place in a labeled, compatible liquid hazardous waste container liquid_waste->liquid_container storage Store in a designated Satellite Accumulation Area with secondary containment solid_container->storage liquid_container->storage incompatible Segregate from incompatible materials (e.g., acids) storage->incompatible full Is the container full? incompatible->full pickup Contact EH&S for waste pickup full->pickup Yes continue_collection Continue collecting waste full->continue_collection No continue_collection->start

Caption: A flowchart outlining the key steps and decisions in the safe disposal of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate waste.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate, thereby protecting themselves, their colleagues, and the environment.

References

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  • Columbia University. Hazardous Chemical Waste Management Guidelines. Research.
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  • Spectrum Chemical. (2012, April 20). ethyl 2-cyanoacrylate.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for the precise and safe handling of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate in a laboratory setting. As professionals in research and development, our commitment to innovation must be matched by an unwavering dedication to safety. This document moves beyond a simple checklist, providing a deep, procedural framework rooted in the chemical's specific reactivity and hazard profile. Our objective is to empower you with the knowledge to not only select the correct Personal Protective Equipment (PPE) but to understand the critical reasoning behind each choice, ensuring a self-validating system of safety for you and your team.

Hazard Identification & Risk Assessment: The 'Why' Behind the 'What'

Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate, like many cyanoacrylate derivatives, presents a unique set of hazards that dictate our safety protocols. The primary risks are not systemic toxicity in the classical sense, but rather acute effects stemming from its rapid polymerization and localized irritation.

The molecule's reactivity is driven by the electron-withdrawing cyano and ester groups, making the double bond highly susceptible to nucleophilic attack. This is the mechanism behind its adhesive properties; moisture (a weak nucleophile) on surfaces, including human skin and eyes, can initiate a rapid, exothermic polymerization, causing surfaces to bond instantly.[1][2][3]

Understanding this mechanism is key to appreciating the associated hazards, which are summarized below.

Table 1: GHS Hazard Classification for Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate and Analogues

Hazard Class GHS Hazard Statement Source(s)
Acute Toxicity (Oral, Dermal, Inhalation) H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled [4]
Skin Corrosion/Irritation H315: Causes skin irritation [1][4]
Serious Eye Damage/Irritation H319: Causes serious eye irritation [1][4]
Specific target organ toxicity — single exposure H335: May cause respiratory irritation [1][4][5]

| Special Hazard | EUH202: Cyanoacrylate. Danger. Bonds skin and eyes in seconds. |[3] |

The vapors of cyanoacrylates are lachrymatory, meaning they can cause watering of the eyes, and are irritating to the respiratory tract.[6][7] Furthermore, in rare cases involving a large drop, the heat generated during rapid solidification can be sufficient to cause thermal burns.[1][8]

Core PPE Protocols: A Step-by-Step Guide

Based on the hazard profile, a multi-layered approach to PPE is essential. The following protocols provide a baseline for handling this compound. The required level of protection may need to be escalated based on the scale of the procedure and the potential for splashing or aerosolization, as detailed in Section 3.

Hand Protection: Your Primary Barrier

The choice of gloves is paramount. Due to the unique reactivity of cyanoacrylates, some common laboratory glove materials are not only ineffective but can be hazardous.

Recommended Glove Materials:

  • Nitrile Rubber: Offers good chemical resistance and is the standard recommendation for incidental contact.[1][8]

  • Polyvinyl Chloride (PVC): An effective alternative to nitrile.[1][8]

  • Polyethylene or Polypropylene: Recommended for handling larger volumes where prolonged contact is a possibility.[8]

CRITICAL—Gloves to Avoid:

  • Cotton, Rubber, or Nylon: Do NOT use these gloves. Cyanoacrylate will react with the materials, particularly cotton, in a rapid exothermic reaction that can cause severe burns and bond the glove to the skin.[8]

Glove Usage Protocol:

  • Inspect: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Doffing: Remove gloves without touching the outer contaminated surface with your bare skin. Peel one glove off, turning it inside out, and hold it in the gloved hand. Slide a finger from the clean hand under the cuff of the remaining glove and peel it off over the first glove.

  • Disposal: Dispose of used gloves immediately in the designated chemical waste container.

  • Hygiene: Always wash hands thoroughly with soap and water after removing gloves.[1]

Eye and Face Protection: Preventing Irreversible Damage

The risk of eye irritation and instantaneous bonding necessitates robust eye protection.[2][9]

  • Mandatory Protection: At a minimum, ANSI Z87.1-compliant or EN166-compliant chemical safety goggles must be worn at all times when handling the compound.[1][10] Standard safety glasses do not provide adequate protection from splashes.

  • Escalated Protection: When handling larger volumes (>50 mL) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical safety goggles.

Body Protection: Shielding from Spills
  • Standard Protocol: A clean, buttoned laboratory coat should be worn to protect the skin and personal clothing from minor drips and spills.

  • For Larger Quantities: For tasks involving larger volumes or a higher risk of spillage, a chemical-resistant apron worn over the lab coat is recommended.[9]

Respiratory Protection: Managing Vapor Exposure

The primary method for controlling respiratory exposure is through engineering controls.

  • Engineering Controls: All work with ethyl (Z)-2-cyano-3-ethoxybut-2-enoate should be performed in a well-ventilated area.[2][9] For any procedure that may generate significant vapor (e.g., heating, large surface area application), a certified chemical fume hood is mandatory.[11]

  • Respiratory PPE: A respirator is typically not required if engineering controls are properly used. However, if ventilation is insufficient or in the event of a large spill, a NIOSH-approved respirator with organic vapor (OV) cartridges may be necessary.[11] While no specific Occupational Exposure Limit (OEL) has been established for this exact compound, the limits for the closely related ethyl 2-cyanoacrylate serve as a valuable benchmark.[12]

Table 2: Occupational Exposure Limits for Ethyl 2-Cyanoacrylate (Analogue)

Organization TWA (8-hour) STEL (15-minute) Notations Source
ACGIH (TLV) 0.2 ppm 1 ppm DSEN, RSEN [13][14]
NIOSH (REL) 0.2 ppm (1.02 mg/m³) - - [14]

(DSEN = Dermal Sensitization; RSEN = Respiratory Sensitization)

Integrated Safety Workflow & PPE Selection

The following decision tree illustrates a logical workflow for selecting the appropriate level of PPE based on the nature of the laboratory task.

PPE_Selection_Workflow PPE Selection Workflow Diagram start_node Start: Assess Task task_node task_node start_node->task_node Identify Procedure decision_scale Volume > 50mL or Splash Risk? task_node->decision_scale Determine Scale decision_node decision_node ppe_node ppe_node ppe_base Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat - Fume Hood decision_scale->ppe_base No ppe_splash Enhanced PPE: - Nitrile Gloves - Safety Goggles - Face Shield - Chemical Apron - Fume Hood decision_scale->ppe_splash Yes end_node End: Task Complete ppe_base->end_node Proceed with Task ppe_splash->end_node Proceed with Task

Caption: A decision tree for selecting appropriate PPE.

Procedural Steps for Gearing Up and Down:

  • Donning (Putting On):

    • Put on the lab coat and fasten it completely.

    • If required, put on a chemical-resistant apron.

    • Put on safety goggles.

    • If required, put on a face shield.

    • Wash and dry hands thoroughly.

    • Put on the correct type of gloves, pulling the cuffs over the sleeves of the lab coat.

  • Doffing (Taking Off):

    • Remove gloves using the technique described in section 2.1.

    • Remove the face shield (if used).

    • Remove the chemical apron (if used).

    • Remove the lab coat.

    • Remove safety goggles.

    • Wash hands thoroughly with soap and water.

Emergency Procedures & Decontamination

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact/Bonding: DO NOT PULL BONDED SKIN APART.[1][2] Immediately wash the area with plenty of soap and warm water.[1] Gently peel or roll the skin surfaces apart, using a blunt object like a spoon handle.[1] If this is not effective, seek medical attention.

  • Eye Contact: This is a medical emergency. Immediately flush the eye with copious amounts of water for at least 15 minutes, holding the eyelid open.[10] Do not attempt to force the eye open if bonded.[2] The product will polymerize, and saliva or tears will slowly help to separate the solidified product.[8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[3][9] If symptoms like coughing or dizziness persist, seek medical attention.

  • Spill Cleanup:

    • Evacuate non-essential personnel and ensure the area is well-ventilated.

    • Wear the appropriate PPE, including respiratory protection if necessary.

    • Do not use paper towels or cloth rags to absorb the spill , as this can cause a rapid exothermic reaction.[8]

    • Flood the spill with water to initiate polymerization.[8]

    • Once the material has solidified, scrape the cured material off the surface and place it into a designated waste container.[8]

Waste Disposal

Proper disposal is the final step in the safe handling workflow.

  • Contaminated PPE: Used gloves, disposable aprons, and any other contaminated items should be placed in a sealed container and disposed of as chemical waste according to your institution's guidelines.

  • Chemical Waste: Unused ethyl (Z)-2-cyano-3-ethoxybut-2-enoate and the cured material from spills should be disposed of in accordance with local, state, and federal regulations.[7][8] Do not pour down the drain. Cured material is generally considered non-hazardous, but it is critical to confirm this with your institution's environmental health and safety department.[8]

By integrating these protocols into your daily laboratory operations, you can handle ethyl (Z)-2-cyano-3-ethoxybut-2-enoate with the highest degree of safety, ensuring that your scientific pursuits are both groundbreaking and secure.

References

  • Ted Pella, Inc. (2017, August 31). Safety Data Sheet Product No. 14462 Pelco® Pro F5 Cyanoacrylate Glue. [Link]

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  • Axminster Tools. SAFETY DATA SHEET Cyanoacrylate Superglue Thick. [Link]

  • CA PLUS Adhesives, Inc. Safety Data Sheet. [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.